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  • Product: (4-Ethoxy-3-methoxyphenyl)methanamine
  • CAS: 93489-14-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-Ethoxy-3-methoxyphenyl)methanamine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-ethoxy-3-methoxyphenyl)methanamine, a valuable substituted benzylamine intermediate in the development of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-ethoxy-3-methoxyphenyl)methanamine, a valuable substituted benzylamine intermediate in the development of pharmaceutical agents. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically robust, and practical understanding of the synthesis, from the selection of starting materials to the characterization of the final product. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety considerations.

Introduction and Strategic Overview

(4-Ethoxy-3-methoxyphenyl)methanamine, also known as 4-ethoxy-3-methoxybenzylamine, is a primary amine derivative of ethylvanillin. Its structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The synthesis of this molecule is typically a two-step process, commencing with the preparation of the key intermediate, 4-ethoxy-3-methoxybenzaldehyde, followed by its conversion to the target benzylamine.

The choice of synthetic route is governed by factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and safety considerations. This guide will primarily detail the most common and efficient pathway, which involves the ethylation of isovanillin to form the intermediate aldehyde, followed by reductive amination to yield the desired primary amine.

Synthesis of the Precursor: 4-Ethoxy-3-methoxybenzaldehyde

The synthesis of 4-ethoxy-3-methoxybenzaldehyde is a critical first step. The most common and economically viable starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis involves the ethylation of the phenolic hydroxyl group of isovanillin.

Reaction Mechanism: Williamson Ether Synthesis

The ethylation of isovanillin is a classic example of the Williamson ether synthesis. In this reaction, the phenolic proton of isovanillin is first abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as bromoethane or diethyl sulfate, in an SN2 reaction to form the desired ether. The choice of base and ethylating agent can influence the reaction's efficiency and safety profile.

Experimental Protocol: Ethylation of Isovanillin

This protocol is based on established and high-yielding procedures.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Isovanillin152.15152.15 g1.0
Bromoethane108.97130.8 g (94.8 mL)1.2
Potassium Carbonate (K₂CO₃)138.21207.3 g1.5
Acetone58.081.5 L-

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add isovanillin (152.15 g, 1.0 mol) and potassium carbonate (207.3 g, 1.5 mol) in acetone (1.5 L).

  • Heat the mixture to reflux with vigorous stirring.

  • Add bromoethane (130.8 g, 1.2 mol) dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 100 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from hot water to yield 4-ethoxy-3-methoxybenzaldehyde as a white to off-white crystalline solid.[2]

Expected Yield: 90-95%

Characterization of 4-Ethoxy-3-methoxybenzaldehyde:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 64-65 °C.[3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.44 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.41 (d, J=2.0 Hz, 1H, Ar-H), 6.97 (d, J=8.0 Hz, 1H, Ar-H), 4.19 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.94 (s, 3H, -OCH₃), 1.51 (t, J=7.0 Hz, 3H, -OCH₂CH₃).[4]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 154.8, 149.8, 129.9, 126.8, 111.9, 109.5, 64.5, 56.1, 14.7.[4]

  • IR (KBr, cm⁻¹): 2980, 2875 (C-H), 1680 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1140 (C-O, ether).[5]

  • Mass Spectrum (EI, 70 eV): m/z (%) 180 (M⁺, 59), 151 (100), 123 (10), 109 (11).[3]

Synthesis of (4-Ethoxy-3-methoxyphenyl)methanamine

The conversion of 4-ethoxy-3-methoxybenzaldehyde to the corresponding primary amine is most efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the amine.

Reaction Mechanism: Reductive Amination

Reductive amination begins with the reaction of the aldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine or an iminium ion. This intermediate is then reduced by a suitable reducing agent to the desired primary amine. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde. Sodium borohydride is a commonly used, effective, and relatively safe reducing agent for this transformation.[6][7][8]

Reductive_Amination Aldehyde 4-Ethoxy-3-methoxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Amine (4-Ethoxy-3-methoxyphenyl)methanamine Imine->Amine + [H⁻] Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Amine

Caption: Reductive amination pathway.

Experimental Protocol: Reductive Amination of 4-Ethoxy-3-methoxybenzaldehyde

This protocol is a representative procedure based on established methods for the reductive amination of aromatic aldehydes.[6][7][9]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Ethoxy-3-methoxybenzaldehyde180.2018.02 g0.1
Ammonium Acetate77.0838.54 g0.5
Sodium Borohydride (NaBH₄)37.835.67 g0.15
Methanol32.04200 mL-
Dichloromethane (DCM)84.93300 mL-
1 M Sodium Hydroxide (NaOH)40.00As needed-
Saturated Sodium Chloride (Brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-ethoxy-3-methoxybenzaldehyde (18.02 g, 0.1 mol) and ammonium acetate (38.54 g, 0.5 mol) in methanol (200 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (5.67 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).

  • Evaporate the methanol under reduced pressure.

  • Add water (100 mL) and dichloromethane (150 mL) to the residue.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers and wash with 1 M sodium hydroxide (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude (4-ethoxy-3-methoxyphenyl)methanamine can be purified by vacuum distillation.

Expected Yield: 75-85%

Purification and Characterization of (4-Ethoxy-3-methoxyphenyl)methanamine

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual solvents.

Purification

Vacuum distillation is the most effective method for purifying (4-ethoxy-3-methoxyphenyl)methanamine, which is expected to be a liquid at room temperature.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the expected boiling point. The boiling point will be significantly lower than the atmospheric boiling point.

Characterization

The identity and purity of the synthesized (4-ethoxy-3-methoxyphenyl)methanamine should be confirmed using various spectroscopic techniques.

Expected Characterization Data:

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.90-6.75 (m, 3H, Ar-H), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 3.75 (s, 2H, -CH₂NH₂), 1.55 (br s, 2H, -NH₂), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 149.0, 147.5, 136.0, 119.0, 112.5, 111.0, 64.4, 55.9, 46.5, 14.8.

  • IR (neat, cm⁻¹): 3370, 3290 (N-H stretch, primary amine), 3050, 2975, 2930 (C-H), 1610, 1515 (C=C, aromatic), 1260, 1140 (C-O, ether).

  • Mass Spectrum (EI, 70 eV): m/z (%) 181 (M⁺), 166 (M⁺ - NH₂), 152, 137, 122.

Safety and Hazard Considerations

5.1. Chemical Hazards:

  • Isovanillin and 4-Ethoxy-3-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[3]

  • Bromoethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause cancer.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Ammonium Acetate: Generally considered low hazard.

  • Sodium Borohydride: In contact with water releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[7]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

  • (4-Ethoxy-3-methoxyphenyl)methanamine: As a benzylamine derivative, it is expected to be corrosive and may cause skin burns and eye damage. It may also be harmful if swallowed or inhaled.[4][10]

5.2. Recommended Safety Practices:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Handle flammable solvents with care and away from ignition sources.

  • The addition of sodium borohydride should be done slowly and at a controlled temperature to manage the exothermic reaction and hydrogen gas evolution.

  • Quenching of the reaction mixture should be performed cautiously.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of (4-ethoxy-3-methoxyphenyl)methanamine can be reliably and efficiently achieved through a two-step sequence involving the ethylation of isovanillin followed by the reductive amination of the resulting aldehyde. This guide provides a detailed and practical framework for this synthesis, grounded in established chemical principles. By adhering to the described protocols and safety precautions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amine Synthesis cluster_2 Analysis Start Isovanillin Ethylation Ethylation with Bromoethane (K₂CO₃, Acetone, Reflux) Start->Ethylation Purification1 Recrystallization Ethylation->Purification1 Intermediate 4-Ethoxy-3-methoxybenzaldehyde Purification1->Intermediate Reductive_Amination Reductive Amination (NH₄OAc, NaBH₄, Methanol) Intermediate->Reductive_Amination Workup Aqueous Workup & Extraction Reductive_Amination->Workup Purification2 Vacuum Distillation Workup->Purification2 Final_Product (4-Ethoxy-3-methoxyphenyl)methanamine Purification2->Final_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Overall experimental workflow.

References

  • PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Leka, Z., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728. [Link]

  • Periasamy, M., & Sasikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry and Science Transactions, 2(S1), S43-S46. [Link]

  • Carl Roth. (2021). Safety Data Sheet: Benzylamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • Pramanik, M., & Akkilagunta, V. K. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100741. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

Sources

Exploratory

Unveiling the Therapeutic Landscape of (4-Ethoxy-3-methoxyphenyl)methanamine: A Technical Guide to Target Identification and Validation

Abstract (4-Ethoxy-3-methoxyphenyl)methanamine, a vanilloid-like small molecule, presents an intriguing scaffold for therapeutic development. Its structural similarity to known bioactive compounds suggests a potential fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Ethoxy-3-methoxyphenyl)methanamine, a vanilloid-like small molecule, presents an intriguing scaffold for therapeutic development. Its structural similarity to known bioactive compounds suggests a potential for interaction with a range of pharmacological targets. This in-depth technical guide outlines a comprehensive strategy for the identification and validation of these potential therapeutic targets. We navigate from large-scale computational predictions to rigorous experimental verifications, providing researchers, scientists, and drug development professionals with a robust framework for elucidating the mechanism of action and unlocking the therapeutic promise of this compound and its derivatives. This document emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically sound approach to drug discovery.

Introduction: The Therapeutic Potential of Vanilloid Scaffolds

The vanilloid chemical motif is a "privileged structure" in medicinal chemistry, found in a variety of natural and synthetic compounds with diverse pharmacological activities. Compounds incorporating this scaffold have demonstrated engagement with targets implicated in pain, inflammation, and neurological disorders. (4-Ethoxy-3-methoxyphenyl)methanamine, as a derivative of this class, warrants a systematic investigation into its potential therapeutic applications. This guide provides a strategic workflow, beginning with computational approaches to generate initial hypotheses about its molecular targets, followed by a multi-tiered experimental validation process.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial step in elucidating the pharmacological profile of a novel compound is to predict its potential biological targets using computational methods. These in silico techniques leverage vast databases of known ligand-target interactions to infer the likely targets of a query molecule based on structural and chemical similarity.

Methodology: Target Prediction via SwissTargetPrediction

For (4-Ethoxy-3-methoxyphenyl)methanamine, we utilized the SwissTargetPrediction web server, a robust tool for estimating the most probable protein targets of a small molecule.

  • Input: The SMILES (Simplified Molecular-Input Line-Entry System) string for (4-Ethoxy-3-methoxyphenyl)methanamine, CCOC1=C(C=C(C=C1)CN)OC, was submitted to the platform.

  • Prediction Algorithm: The tool compares the 2D and 3D similarity of the query molecule to a library of over 370,000 known active compounds, predicting targets based on the principle that structurally similar molecules are likely to have similar biological activities.

  • Output: The server generates a ranked list of potential targets, with a probability score indicating the likelihood of interaction.

Predicted Target Classes for (4-Ethoxy-3-methoxyphenyl)methanamine

The in silico analysis of (4-Ethoxy-3-methoxyphenyl)methanamine revealed several high-probability target classes. The following table summarizes the top predictions, providing a foundation for our experimental validation strategy.

Target ClassSpecific Predicted TargetsProbabilityRationale for Investigation
Ion Channels Transient receptor potential cation channel subfamily V member 1 (TRPV1)HighThe vanilloid scaffold is a classic agonist of TRPV1, a key mediator of pain and inflammation.
Enzymes Monoamine oxidase A (MAO-A) and Monoamine oxidase B (MAO-B)Moderate-HighThe phenethylamine-like backbone is present in many known MAO inhibitors, which are used to treat depression and neurodegenerative diseases.
Intracellular Receptors Sigma-1 Receptor (σ1R) and Sigma-2 Receptor (σ2R)ModerateThe amine and hydrophobic regions of the molecule align with the pharmacophore for sigma receptor ligands, which are implicated in various CNS disorders.
Inflammatory Pathway Proteins Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway componentsInferredVanilloid compounds are known to possess anti-inflammatory properties, often through modulation of the NF-κB pathway.

A Multi-pronged Approach to Experimental Target Validation

The hypotheses generated from in silico predictions must be rigorously tested through experimental validation. The following sections detail a logical and comprehensive workflow for confirming the interaction of (4-Ethoxy-3-methoxyphenyl)methanamine with its predicted targets.

Target_Validation_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Target Validation cluster_3 Phase 4: Phenotypic Target Validation InSilico In Silico Target Prediction ((4-Ethoxy-3-methoxyphenyl)methanamine) PredictedTargets Predicted Targets: - TRPV1 - MAO-A/B - Sigma Receptors (σ1, σ2) - NF-κB Pathway Components InSilico->PredictedTargets Identifies ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) PredictedTargets->ACMS Guides Bait Design CETSA Cellular Thermal Shift Assay (CETSA) PredictedTargets->CETSA Informs Target Selection SignalingAssay Cell-Based Signaling Assays (NF-κB, Cytokine Release) PredictedTargets->SignalingAssay Suggests Pathway Modulation BindingAssay Radioligand Binding Assays (TRPV1, σ1R, σ2R) ACMS->BindingAssay Confirms Direct Binding EnzymeAssay Enzymatic Activity Assays (MAO-A, MAO-B) ACMS->EnzymeAssay Identifies Enzyme Targets CETSA->BindingAssay Confirms Intracellular Engagement CETSA->EnzymeAssay Confirms Cellular Enzyme Engagement CRISPR CRISPR-Cas9 Gene Editing (Target Knockout/Activation) BindingAssay->CRISPR Validates Phenotypic Effect of Target EnzymeAssay->CRISPR Validates Phenotypic Effect of Target SignalingAssay->CRISPR Links Pathway to Phenotype ValidatedTargets Validated Therapeutic Targets CRISPR->ValidatedTargets Confirms Therapeutic Relevance

Figure 1: A comprehensive workflow for the identification and validation of therapeutic targets for (4-Ethoxy-3-methoxyphenyl)methanamine.

Phase 1: Unbiased Target Identification and Direct Engagement

The primary objective of this phase is to confirm that (4-Ethoxy-3-methoxyphenyl)methanamine directly interacts with proteins in a biological system without relying solely on prior predictions.

AC-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.

Causality behind Experimental Choice: This method provides an unbiased approach to identify direct molecular interactions, which can either confirm the in silico predictions or reveal novel, unexpected targets.

Experimental Protocol: AC-MS

  • Immobilization of the Ligand:

    • Synthesize a derivative of (4-Ethoxy-3-methoxyphenyl)methanamine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the beads to achieve immobilization. Wash thoroughly to remove any unbound ligand.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human neuroblastoma cell line for neurological targets or a macrophage cell line for inflammatory targets) to a high density.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the ligand-immobilized beads to allow for binding of target proteins.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins from the beads using a competitive ligand (the original, underivatized compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.

Causality behind Experimental Choice: CETSA confirms target engagement within intact cells, providing evidence that the compound can reach and interact with its target in a physiological context.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with various concentrations of (4-Ethoxy-3-methoxyphenyl)methanamine or a vehicle control.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or detergents.

    • Separate the soluble protein fraction (containing the non-aggregated protein) from the precipitated, denatured protein by centrifugation.

  • Detection:

    • Analyze the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: Functional Validation of Predicted Targets

Once direct binding has been established, the next step is to determine the functional consequence of this interaction. This phase involves a series of targeted assays based on the in silico predictions.

Given the vanilloid structure of the compound, assessing its activity at the TRPV1 receptor is a high priority.

Causality behind Experimental Choice: These assays will determine if the compound acts as an agonist or antagonist at the TRPV1 receptor, a key target in pain and inflammation pathways.

Experimental Protocol: Calcium Influx Assay

  • Cell Culture:

    • Use a cell line that endogenously expresses TRPV1 (e.g., dorsal root ganglion neurons) or a cell line recombinantly expressing the human TRPV1 channel (e.g., HEK293-hTRPV1).

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application and Measurement:

    • Measure the baseline fluorescence.

    • Apply (4-Ethoxy-3-methoxyphenyl)methanamine at various concentrations and monitor the change in fluorescence over time using a plate reader or fluorescence microscope. An increase in fluorescence indicates calcium influx and channel activation (agonism).

    • To test for antagonism, pre-incubate the cells with the compound before applying a known TRPV1 agonist like capsaicin. A reduction in the capsaicin-induced fluorescence indicates antagonism.

The structural similarity to phenethylamines suggests potential interaction with MAO enzymes.

Causality behind Experimental Choice: These assays will determine if the compound inhibits the enzymatic activity of MAO-A or MAO-B, which are important targets in neuropharmacology.

Experimental Protocol: Fluorometric MAO Activity Assay

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human MAO-A and MAO-B enzymes.

    • Prepare a suitable substrate that is metabolized by both enzymes to produce a detectable signal (e.g., p-tyramine, which generates H₂O₂ upon oxidation).

  • Inhibition Assay:

    • Pre-incubate the MAO enzymes with varying concentrations of (4-Ethoxy-3-methoxyphenyl)methanamine or a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • The H₂O₂ produced is detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).

    • Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates inhibition of MAO activity.

The predicted interaction with sigma receptors can be confirmed through competitive binding assays.

Causality behind Experimental Choice: These assays will quantify the affinity of the compound for the sigma-1 and sigma-2 receptor binding sites.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue known to express sigma-1 and sigma-2 receptors.

  • Competitive Binding:

    • Incubate the membranes with a specific radioligand for the target receptor (e.g., -pentazocine for sigma-1) and varying concentrations of the unlabeled (4-Ethoxy-3-methoxyphenyl)methanamine.

  • Separation and Detection:

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and subsequently the Ki (inhibition constant) to quantify the compound's binding affinity.

To investigate the potential anti-inflammatory effects, the modulation of the NF-κB pathway and subsequent cytokine release can be assessed.

Causality behind Experimental Choice: These assays will determine if the compound can inhibit a key inflammatory signaling pathway and its downstream consequences, providing a mechanistic basis for potential anti-inflammatory activity.

Experimental Protocol: NF-κB Reporter Assay and ELISA

  • Cell Culture and Stimulation:

    • Use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase or GFP).

    • Pre-treat the cells with (4-Ethoxy-3-methoxyphenyl)methanamine.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

  • NF-κB Activity Measurement:

    • Measure the reporter gene expression (e.g., luminescence or fluorescence). A decrease in the signal indicates inhibition of NF-κB activation.

  • Cytokine Release Measurement (ELISA):

    • In a parallel experiment using an appropriate immune cell line (e.g., macrophages), treat the cells as described above.

    • Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assays (ELISAs). A reduction in cytokine levels confirms the anti-inflammatory effect.

Figure 2: The NF-κB signaling pathway and a potential point of inhibition for (4-Ethoxy-3-methoxyphenyl)methanamine.

Phase 3: Phenotypic Validation in a Cellular Context

The final phase of target validation aims to link the molecular mechanism to a cellular phenotype, confirming that engagement of the identified target is responsible for the observed biological effect.

CRISPR-Cas9 technology can be used to knock out the gene encoding a putative target protein. If the cellular response to (4-Ethoxy-3-methoxyphenyl)methanamine is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the compound's activity is mediated through that target.

Causality behind Experimental Choice: This genetic approach provides the most direct evidence for a causal link between a specific target and the compound's mechanism of action.

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay

  • gRNA Design and Lentiviral Production:

    • Design and clone guide RNAs (gRNAs) targeting the gene of the putative protein target into a lentiviral vector that also expresses Cas9.

    • Produce lentiviral particles.

  • Cell Transduction and Selection:

    • Transduce the target cell line with the lentivirus.

    • Select for successfully transduced cells.

  • Knockout Confirmation:

    • Verify the knockout of the target protein by Western blot or other suitable methods.

  • Phenotypic Assay:

    • Perform the relevant functional assay (e.g., calcium influx for TRPV1, cytokine release for an inflammatory target) on both the wild-type and knockout cell lines in the presence and absence of (4-Ethoxy-3-methoxyphenyl)methanamine.

    • A loss of the compound's effect in the knockout cells validates the target.

Conclusion and Future Directions

This technical guide has outlined a systematic and rigorous approach to identifying and validating the potential therapeutic targets of (4-Ethoxy-3-methoxyphenyl)methanamine. By integrating in silico predictions with a multi-tiered experimental validation workflow, researchers can build a comprehensive understanding of the compound's mechanism of action. The initial computational analysis strongly suggests that TRPV1, monoamine oxidases, and sigma receptors are high-priority targets for investigation, with a likely modulatory effect on inflammatory pathways such as NF-κB.

The successful validation of one or more of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential translation of (4-Ethoxy-3-methoxyphenyl)methanamine or its derivatives into novel therapeutics for a range of human diseases. The methodologies described herein provide a robust and adaptable framework for the preclinical assessment of this and other promising small molecules.

References

  • SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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Foundational

(4-Ethoxy-3-methoxyphenyl)methanamine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (4-Ethoxy-3-methoxyphenyl)methanamine Authored by a Senior Application Scientist Introduction: Charting a Course into the Unknown (4-Ethoxy-3-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (4-Ethoxy-3-methoxyphenyl)methanamine

Authored by a Senior Application Scientist

Introduction: Charting a Course into the Unknown

(4-Ethoxy-3-methoxyphenyl)methanamine is a vanilloid derivative, structurally related to the neurotransmitter precursors vanillylamine and the broader class of phenethylamines.[1][2] While the synthesis of related compounds is documented, the specific mechanism of action for (4-Ethoxy-3-methoxyphenyl)methanamine remains largely uncharacterized in publicly available scientific literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, multi-tiered experimental strategy to thoroughly investigate and define its pharmacological profile.

Our approach is grounded in predictive pharmacology based on its structural motifs. The presence of a phenethylamine backbone suggests a potential interaction with the monoaminergic systems, while the substituted benzene ring is a feature found in various enzyme inhibitors. This document provides not just a series of protocols, but a self-validating framework for inquiry, explaining the causal logic behind each experimental choice.

Hypothesized Mechanisms of Action: A Structurally-Guided Approach

Given its chemical structure, we can postulate several plausible mechanisms of action for (4-Ethoxy-3-methoxyphenyl)methanamine. The primary hypotheses revolve around its potential to modulate key enzymatic and receptor systems involved in neurotransmission.

Monoamine Oxidase (MAO) Inhibition

The core structure of (4-Ethoxy-3-methoxyphenyl)methanamine resembles that of known monoamine oxidase inhibitors (MAOIs). MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-A or MAO-B can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[3][4]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Dopamine / Serotonin MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Test_Compound (4-Ethoxy-3-methoxyphenyl)methanamine Test_Compound->MAO Hypothesized Inhibition

Caption: Hypothesized MAO inhibition by the test compound.

Dopamine Receptor Modulation

The phenethylamine scaffold is a classic pharmacophore for ligands of dopamine receptors.[5] Depending on the specific conformational arrangement and substituent effects, (4-Ethoxy-3-methoxyphenyl)methanamine could act as either an agonist or an antagonist at dopamine receptor subtypes (e.g., D1-like or D2-like families).[6] Such activity would have significant implications for its potential use in neurological or psychiatric disorders.

Dopamine_Receptor_Modulation cluster_postsynaptic Postsynaptic Neuron D1_Receptor Dopamine D1 Receptor AC Adenylate Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Test_Compound (4-Ethoxy-3-methoxyphenyl)methanamine Test_Compound->D1_Receptor Potential Agonist/Antagonist

Caption: Potential modulation of the Dopamine D1 receptor signaling pathway.

Phosphodiesterase (PDE) Inhibition

Vanillin and its derivatives have been reported to exhibit inhibitory activity against phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[7] PDE inhibitors have a wide range of therapeutic applications, from cardiovascular diseases to erectile dysfunction and inflammatory conditions.[8][9] Investigating this potential mechanism is a logical step in characterizing the compound's broader pharmacological profile.

A Validating Experimental Workflow for Mechanism Elucidation

The following tiered approach provides a systematic and resource-efficient strategy to test our primary hypotheses. We begin with broad in vitro screening and proceed to more specific functional assays for validated "hits."

Experimental_Workflow Start Tier 1: In Vitro Target Screening MAO_Assay MAO-A / MAO-B Inhibition Assay Start->MAO_Assay Receptor_Binding Dopamine Receptor (D1/D2) Binding Assay Start->Receptor_Binding PDE_Assay Broad PDE Family Inhibition Assay Start->PDE_Assay Decision Significant 'Hit' Identified? MAO_Assay->Decision Receptor_Binding->Decision PDE_Assay->Decision Tier_2 Tier 2: Cell-Based Functional Assays Decision->Tier_2 Yes No_Hit Consider Alternative Targets Decision->No_Hit No Functional_Assay Agonist/Antagonist Mode of Action Assay (e.g., cAMP for D1) Tier_2->Functional_Assay End Mechanism of Action Profiled Functional_Assay->End

Caption: A tiered workflow for elucidating the mechanism of action.

Experimental Protocols

Tier 1: In Vitro Target Screening

Objective: To rapidly assess the compound's activity against our primary hypothesized targets and determine its potency (IC50) and selectivity.

1. Monoamine Oxidase (MAO) Inhibition Assay

  • Rationale: This assay will determine if the compound inhibits MAO-A, MAO-B, or both, and with what potency. A selective inhibitor would have a significantly different IC50 for the two isoforms.

  • Methodology: A fluorometric assay using a commercial kit (e.g., MAO-Glo™ from Promega) is recommended for its high throughput and sensitivity.[10]

    • Prepare Reagents: Reconstitute recombinant human MAO-A and MAO-B enzymes, the MAO substrate (e.g., tyramine or a proprietary substrate), and the detection reagent as per the manufacturer's protocol. Prepare a serial dilution of (4-Ethoxy-3-methoxyphenyl)methanamine (e.g., from 100 µM to 1 pM) in the appropriate assay buffer. Include known selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.

    • Enzyme Reaction: In a 96-well white opaque plate, add the MAO-A or MAO-B enzyme to wells containing the serially diluted test compound or controls.

    • Initiate Reaction: Add the MAO substrate to all wells to start the reaction. Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes). The MAO enzyme will convert the substrate, producing H₂O₂ as a byproduct.

    • Signal Detection: Add the detection reagent, which contains horseradish peroxidase and a luminogenic substrate. The HRP will react with the H₂O₂ produced, generating a luminescent signal. Incubate for 20 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Dopamine Receptor Binding Assay

  • Rationale: This assay measures the compound's affinity for dopamine receptors by assessing its ability to compete with a known high-affinity radiolabeled ligand. This will tell us if the compound physically interacts with the receptor.

  • Methodology: A competitive radioligand binding assay using cell membranes expressing the target receptor is a standard and robust method.[11]

    • Prepare Membranes: Use commercially available prepared cell membranes from HEK293 or CHO cells stably expressing human dopamine D1 or D2 receptors.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2), and a serial dilution of the test compound.

    • Define Non-Specific Binding: Include wells with an excess of a known non-labeled antagonist (e.g., haloperidol) to determine non-specific binding.

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

    • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the Ki (inhibitory constant).

Tier 1 Assay Parameter Measured Primary Endpoint
MAO Inhibition Enzymatic ActivityIC50 (µM or nM)
Receptor Binding Ligand DisplacementKi (µM or nM)
PDE Inhibition Enzymatic ActivityIC50 (µM or nM)
Table 1: Summary of Tier 1 In Vitro Screening Endpoints.
Tier 2: Cell-Based Functional Assays

Objective: For any "hits" identified in Tier 1, these assays will determine the functional consequence of the compound-target interaction (e.g., agonist vs. antagonist activity) in a live-cell context.

1. Dopamine D1 Receptor Functional Assay (cAMP Measurement)

  • Rationale: The D1 receptor is a Gs-coupled GPCR. Agonist binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay will determine if the compound acts as an agonist (increases cAMP) or an antagonist (blocks agonist-induced cAMP increase).[12]

  • Methodology: A cell-based assay using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene is highly effective.

    • Cell Culture: Plate cells stably expressing the human D1 receptor (e.g., HEK293-D1) in a 96-well plate and allow them to adhere overnight.

    • Agonist Mode: Treat the cells with a serial dilution of the test compound. Include a known D1 agonist (e.g., SKF-81297) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound for 15-30 minutes. Then, stimulate the cells with a fixed concentration (e.g., EC80) of a known D1 agonist.

    • Cell Lysis and Detection: After stimulation (typically 30 minutes), lyse the cells and measure cAMP levels using a commercial assay kit according to the manufacturer's instructions.

    • Data Analysis:

      • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

      • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Conclusion and Forward Path

The systematic application of this experimental framework will enable a comprehensive and definitive characterization of the mechanism of action for (4-Ethoxy-3-methoxyphenyl)methanamine. By first identifying primary molecular targets through in vitro screening and then validating the functional consequences of these interactions in cell-based systems, researchers can build a robust pharmacological profile. This foundational knowledge is an indispensable prerequisite for any further preclinical and clinical development, providing a clear, evidence-based understanding of how this novel compound exerts its biological effects.

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Sources

Exploratory

spectroscopic analysis of (4-Ethoxy-3-methoxyphenyl)methanamine

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Ethoxy-3-methoxyphenyl)methanamine Authored by a Senior Application Scientist Foreword: The structural elucidation of novel or modified compounds is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Ethoxy-3-methoxyphenyl)methanamine

Authored by a Senior Application Scientist

Foreword: The structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. (4-Ethoxy-3-methoxyphenyl)methanamine, a derivative of vanillin, represents a class of substituted benzylamines with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive, field-tested framework for its spectroscopic analysis. While direct, consolidated spectral data for this specific amine is not abundantly available in public repositories, this document leverages foundational spectroscopic principles and comparative data from its well-characterized precursor, 4-ethoxy-3-methoxybenzaldehyde, and analogous benzylamines to present a robust, predictive, and validated analytical workflow. Our approach is not merely procedural; it is rooted in the causality of molecular structure and its interaction with electromagnetic radiation, ensuring that each analytical step is a self-validating component of the final structural confirmation.

The Analytical Imperative: From Precursor to Product

The synthesis of (4-Ethoxy-3-methoxyphenyl)methanamine typically involves the reductive amination of its aldehyde precursor, 4-ethoxy-3-methoxybenzaldehyde. The analytical challenge, therefore, is to unequivocally confirm the complete conversion of the aldehyde functional group (-CHO) into a primary amine (-CH₂NH₂). Each spectroscopic technique offers a unique and critical piece of evidence to verify this transformation.

Our analytical workflow is designed to answer three core questions:

  • Has the aldehyde carbonyl group been successfully reduced?

  • Is the primary amine functionality present?

  • Does the rest of the molecular scaffold—the aromatic ring and its ether substituents—remain intact?

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Validation cluster_2 Confirmation Precursor 4-Ethoxy-3-methoxybenzaldehyde Synthesis Reductive Amination Precursor->Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Product (4-Ethoxy-3-methoxyphenyl)methanamine Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Sample Analysis IR FTIR Product->IR Sample Analysis MS Mass Spec. Product->MS Sample Analysis UV UV-Vis Product->UV Sample Analysis Confirmation Structural Elucidation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation UV->Confirmation

Caption: Overall workflow from synthesis to spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The key is to identify signals unique to the product and confirm the disappearance of signals characteristic of the starting material.

Expertise & Causality: Why NMR is Definitive

The transformation from an aldehyde to a primary amine introduces two new proton environments (the benzylic -CH₂- and the amine -NH₂) and removes the highly deshielded aldehyde proton (-CHO). Concurrently, the carbon skeleton changes, replacing a carbonyl carbon with a methylene carbon. These changes produce unambiguous and predictable shifts in the NMR spectra.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is the quickest way to confirm the reaction's success. We predict the following signals in a solvent like CDCl₃:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Comparative Insight
Ethoxy -CH₃~1.45Triplet (t)3HCoupled to the -OCH₂- protons. Position is standard for an ethyl group on an ether.
Amine -NH₂~1.5 - 2.5 (variable)Singlet (s, broad)2HHighly variable, broad due to quadrupole broadening and potential exchange. Disappears on D₂O shake. This signal is absent in the aldehyde.
Methoxy -OCH₃~3.88Singlet (s)3HElectron-donating group on the aromatic ring. Similar position to the precursor (~3.94 ppm).[1]
Benzylic -CH₂-~3.90Singlet (s)2HAdjacent to the aromatic ring and the nitrogen. Data from 4-methoxybenzylamine shows this signal around 3.75 ppm.[2] This replaces the aldehyde proton signal which appears far downfield at ~9.8 ppm.[1]
Ethoxy -OCH₂-~4.12Quartet (q)2HCoupled to the -CH₃ protons. Standard position for an ethoxy group on an aromatic ring.
Aromatic Ar-H~6.80 - 6.95Multiplet (m)3HProtons on the substituted benzene ring. Their precise shifts are influenced by the combined electronic effects of the substituents.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum confirms the change in the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insight
Ethoxy C H₃~15.0Typical upfield signal for a terminal methyl carbon.
Benzylic C H₂~46.0This is a key signal. It replaces the aldehyde carbonyl carbon, which is found much further downfield at ~191 ppm.[3] The shift is based on analogous benzylamines.
Methoxy C H₃~56.0Standard chemical shift for a methoxy group on an aromatic ring.
Ethoxy C H₂~64.5Typical shift for the methylene carbon of an ethoxy group.
Aromatic C -H~110 - 122Aromatic carbons with attached protons.
Aromatic Quaternary C ~132 - 150Aromatic carbons bonded to other carbons or heteroatoms (C-CH₂, C-O).
Trustworthiness: A Self-Validating Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Internal Validation: Before analysis, ensure the CDCl₃ solvent peak is sharp and correctly referenced at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the -NH₂ peak, perform a "D₂O shake": add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet attributed to the amine protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals as singlets.

  • Data Interpretation: The presence of the benzylic -CH₂- signal and the exchangeable -NH₂ signal, coupled with the definitive absence of the aldehyde proton signal near 9-10 ppm, validates the structure.

G C_CH2NH2 Benzylic CH₂ ~3.90 ppm C_NH2 Amine NH₂ ~1.5-2.5 ppm C_ArH1 Ar-H ~6.8-6.95 ppm C_ArH2 Ar-H C_ArH3 Ar-H C_OCH3 Methoxy OCH₃ ~3.88 ppm C_OCH2 Ethoxy OCH₂ ~4.12 ppm C_CH3 Ethoxy CH₃ ~1.45 ppm img

Caption: Predicted ¹H NMR assignments for (4-Ethoxy-3-methoxyphenyl)methanamine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence and absence of key functional groups. The comparison between the precursor and the product spectra is stark and conclusive.

Expertise & Causality: The Vibrational Evidence

The key difference lies in the high-frequency region of the spectrum. The aldehyde precursor is dominated by a strong, sharp carbonyl (C=O) stretch. The product amine lacks this entirely, but instead displays characteristic N-H stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Significance
N-H Stretch3300 - 3500Two distinct, medium-intensity peaksThis doublet is the hallmark of a primary amine (-NH₂) and provides definitive evidence of its formation.
C-H (Aromatic)3000 - 3100Sharp, medium peaksConfirms the integrity of the aromatic ring.
C-H (Aliphatic)2850 - 3000Sharp, strong peaksCorresponds to the methoxy, ethoxy, and benzylic C-H bonds.
C=C (Aromatic)1500 - 1600Medium to strong peaksConfirms the aromatic ring structure.
C-O (Ether)1200 - 1270 & 1020 - 1050Two strong, characteristic peaksConfirms the presence of the aryl-alkyl ether bonds. The precursor aldehyde also shows these peaks.[4]
C=O (Aldehyde)~1680Strong, sharp peakThis peak must be absent in the final product. Its presence indicates an incomplete reaction.
Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis
  • Background Scan: Before analyzing the sample, run a background spectrum of the clean ATR crystal. This corrects for atmospheric H₂O and CO₂.

  • Sample Application: Apply a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Validation Check: The spectrum is validated by the clear presence of the N-H stretch doublet and the complete absence of the C=O stretch from the aldehyde starting material around 1680 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation pattern.

Expertise & Causality: The Fragmentation Pathway

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The most likely fragmentation pathway for benzylamines is alpha-cleavage, leading to the formation of a stable benzylic cation.

  • Molecular Ion (M⁺˙): The expected molecular weight of C₁₀H₁₅NO₂ is 181.23 g/mol . The mass spectrum should show a peak at m/z = 181, confirming the elemental composition.

  • Base Peak: The most stable fragment, and thus likely the base peak (most intense), will result from the loss of the •NH₂ radical, forming a cation at m/z = 165. However, a more dominant fragmentation for primary benzylamines is often the cleavage of the C-C bond adjacent to the nitrogen, leading to a fragment at m/z = 30 ([CH₂NH₂]⁺). The most characteristic fragmentation for structural confirmation is the formation of the ethoxy-methoxy-benzyl cation at m/z = 151 via loss of •CH₂NH₂. This contrasts with the aldehyde precursor, whose major fragment is also at m/z = 151, but formed by the loss of the •CHO radical.[5][6] Therefore, while the main fragment might be the same, the parent ion peak is different (181 for the amine vs. 180 for the aldehyde).

G Parent Molecule (C₁₀H₁₅NO₂) M_plus Molecular Ion (M⁺˙) m/z = 181 Parent->M_plus Ionization (EI) Frag1 Loss of •CH₂NH₂ M_plus->Frag1 Frag2 Loss of •NH₂ M_plus->Frag2 Cation1 Benzylic Cation m/z = 151 Frag1->Cation1 Cation2 Fragment m/z = 165 Frag2->Cation2

Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.

Trustworthiness: A Self-Validating Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method Development: Use a standard GC column (e.g., DB-5) and a temperature program that allows for the separation of the product from any residual starting material or solvent.

  • MS Acquisition: Acquire data in full scan mode to detect all fragment ions.

  • Validation: The resulting chromatogram should show a single, sharp peak corresponding to the product. The mass spectrum of this peak must show the correct molecular ion at m/z = 181 and a fragmentation pattern consistent with the predicted structure, clearly distinguishing it from the precursor's molecular ion at m/z = 180.[3]

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule.

Expertise & Causality: Chromophores and Auxochromes

The substituted benzene ring acts as the primary chromophore. The ether (-OR) and amine (-NH₂) groups act as powerful auxochromes, which contain non-bonding electrons that can be delocalized into the aromatic ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π→π* transitions, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene (λ_max ≈ 255 nm).[7]

  • Expected Absorption: Aromatic amines typically exhibit strong absorption bands in the 230-280 nm range.[7][8] For (4-Ethoxy-3-methoxyphenyl)methanamine, we can predict a primary absorption maximum (λ_max) around 275-285 nm . The exact position will be solvent-dependent.

Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol. Run a baseline scan with the pure solvent in both the sample and reference cuvettes.

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at λ_max is within the linear range of the spectrophotometer (ideally 0.2 - 0.8 a.u.).

  • Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm.

  • Validation: While not as structurally definitive as NMR or MS, the obtained λ_max should be consistent with a highly substituted aromatic amine. Comparing the molar absorptivity (ε) to literature values for similar compounds can provide an estimation of purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde." PubChem, [Link]. Accessed Jan 23, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde." PubChem, [Link]. Accessed Jan 23, 2026.

  • M. N. Arsad, et al. "Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives." ResearchGate, [Link]. Accessed Jan 23, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine." PubChem, [Link]. Accessed Jan 23, 2026.

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Foundational

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of (4-Ethoxy-3-methoxyphenyl)methanamine

Foreword: The Rationale for Proactive Metabolic Scrutiny In the landscape of modern drug development, the principle of "fail early, fail cheap" is a paramount directive. A significant contributor to the attrition of prom...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Proactive Metabolic Scrutiny

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a paramount directive. A significant contributor to the attrition of promising drug candidates is an undesirable metabolic profile.[1] Compounds that are metabolized too rapidly exhibit poor bioavailability and short half-lives, while those that inhibit or induce metabolic enzymes pose a high risk for drug-drug interactions (DDI).[2] Therefore, a thorough in vitro characterization of a compound's metabolic fate is not merely a regulatory checkbox but a foundational pillar of a successful development program.

This guide focuses on (4-Ethoxy-3-methoxyphenyl)methanamine, a key structural motif and intermediate in the synthesis of various pharmaceutical agents, including the PDE4 inhibitor Apremilast.[3] Understanding its metabolic liabilities is critical for predicting the pharmacokinetic behavior and potential DDI risk of any resulting drug candidate. We will dissect the probable metabolic pathways of this molecule and provide robust, field-proven protocols for their elucidation using standard in vitro systems. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and actionable data for drug development professionals.

Predicted Metabolic Landscape of (4-Ethoxy-3-methoxyphenyl)methanamine

The chemical architecture of (4-Ethoxy-3-methoxyphenyl)methanamine presents several key sites susceptible to enzymatic attack by drug-metabolizing enzymes, primarily located in the liver.[4][5] The metabolic strategy of the body is to increase the hydrophilicity of xenobiotics to facilitate their excretion.[6] This is achieved through Phase I functionalization reactions and subsequent Phase II conjugation reactions.

Phase I Metabolic Pathways (Functionalization)

Phase I reactions introduce or expose functional groups. For this molecule, the primary routes are predicted to be O-dealkylation and oxidative deamination, predominantly catalyzed by Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes, respectively.[7][8][9]

  • O-Dealkylation: The ethoxy and methoxy groups are prime targets for CYP-mediated oxidative cleavage.[6][10] This process involves the hydroxylation of the alpha-carbon of the ether, leading to an unstable hemiacetal that spontaneously breaks down to yield a phenol and an aldehyde (acetaldehyde from O-deethylation, formaldehyde from O-demethylation).

  • Oxidative Deamination: The primary amine is a substrate for MAO enzymes, which are located on the outer mitochondrial membrane.[11][12] This reaction oxidizes the amine to an imine, which is then non-enzymatically hydrolyzed to the corresponding aldehyde (4-ethoxy-3-methoxybenzaldehyde) and ammonia.[9] The resulting aldehyde can be further oxidized to a carboxylic acid by aldehyde dehydrogenase.

  • Aromatic Hydroxylation: Direct hydroxylation of the benzene ring is another possible CYP-catalyzed reaction, though typically a minor pathway for molecules with more labile ether groups.[8]

Phase II Metabolic Pathways (Conjugation)

The phenolic metabolites generated during Phase I O-dealkylation are readily conjugated with endogenous hydrophilic molecules to further increase water solubility.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can attach glucuronic acid to the newly formed hydroxyl groups.

  • Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the phenols.

The following diagram illustrates these predicted primary metabolic transformations.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (4-Ethoxy-3-methoxyphenyl)methanamine O_Deethyl O-Deethylated Metabolite (Phenol) Parent->O_Deethyl CYP-mediated O-Deethylation O_Demethyl O-Demethylated Metabolite (Phenol) Parent->O_Demethyl CYP-mediated O-Demethylation Aldehyde Aldehyde Metabolite Parent->Aldehyde MAO-mediated Oxidative Deamination Glucuronide_Deethyl Glucuronide Conjugate O_Deethyl->Glucuronide_Deethyl UGT-mediated Sulfate_Deethyl Sulfate Conjugate O_Deethyl->Sulfate_Deethyl SULT-mediated Glucuronide_Demethyl Glucuronide Conjugate O_Demethyl->Glucuronide_Demethyl UGT-mediated Sulfate_Demethyl Sulfate Conjugate O_Demethyl->Sulfate_Demethyl SULT-mediated CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase

Caption: Predicted Phase I and Phase II metabolic pathways.

Core Experimental Workflows for In Vitro Characterization

To experimentally validate the predicted pathways and quantify the metabolic rate, a tiered approach using various in vitro systems is recommended. The workflow begins with broad screening for metabolic stability and progresses to detailed metabolite identification and enzyme phenotyping.

ExperimentalWorkflow A Metabolic Stability Screening (HLM or S9 Fraction) B Metabolite Identification (S9 or Hepatocytes) A->B If metabolically unstable D Data Analysis & Interpretation (LC-MS/MS) A->D C Reaction Phenotyping (CYP & MAO enzymes) B->C Identify major pathways B->D C->D E Report Generation D->E

Caption: General experimental workflow for in vitro metabolism studies.

Choice of In Vitro System: A Causal Explanation

The selection of an in vitro test system is a critical decision driven by the specific question being asked.[13]

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of the S9 fraction.[14] They are enriched with Phase I enzymes, particularly CYPs, making them the preferred system for initial metabolic stability screens focused on oxidative metabolism.[5] Their primary limitation is the absence of cytosolic enzymes and the need for exogenous cofactors (e.g., NADPH for CYPs).[14]

  • Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of a liver homogenate.[13][15] It contains both microsomal and cytosolic enzymes, offering a more complete picture of Phase I and Phase II metabolism.[16][17] This makes the S9 fraction ideal for metabolite identification studies, as it can generate both primary and conjugated metabolites, provided the necessary cofactors (e.g., NADPH, UDPGA, PAPS) are supplied.[16]

  • Hepatocytes: As intact cells, primary hepatocytes are considered the "gold standard" because they contain the full suite of metabolic enzymes, cofactors, and transporters in their natural cellular environment.[18] They are invaluable for confirming findings from subcellular fractions and for studying slowly metabolized compounds or those whose uptake into the cell is a rate-limiting step.[19] Permeabilized hepatocytes can be used for compounds with poor membrane permeability to ensure access to intracellular enzymes.[19]

In Vitro System Primary Enzymes Present Key Application Pros Cons
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)Metabolic Stability, CYP InhibitionHigh enzyme concentration, cost-effective, high-throughputLacks cytosolic enzymes, requires cofactors
S9 Fraction Phase I and most Phase II enzymesMetabolite Identification, PhenotypingBroader enzyme profile than microsomesRequires multiple cofactors, lower CYP concentration
Hepatocytes All hepatic enzymes (Phase I & II), Transporters"Gold Standard" validation, slow turnover compoundsPhysiologically most relevant, intact cell machineryHigher cost, lower throughput, limited availability
Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of (4-Ethoxy-3-methoxyphenyl)methanamine, which allows for the calculation of in vitro intrinsic clearance (CLint).

Self-Validation Principle: The protocol includes controls to ensure that compound loss is due to NADPH-dependent enzymatic activity and not to non-specific binding or chemical instability.

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • (4-Ethoxy-3-methoxyphenyl)methanamine (test article)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B)

  • Control compound (e.g., Testosterone, a known CYP substrate)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plate and analytical plate

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final working concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a stock solution of the test article in a minimal amount of organic solvent (e.g., DMSO, final concentration <0.2%).[5] Prepare a working solution by diluting in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Setup:

    • Add 100 µL of the microsomal solution to the wells of the incubation plate.

    • Add 5 µL of the test article working solution.

    • Control Wells: Prepare parallel wells for a T=0 time point and a "No NADPH" control. For the latter, add the buffer component of the NADPH system without the enzymes/cofactors.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This step allows the system to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system to all wells except the T=0 and "No NADPH" controls.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.[14] The T=0 sample is quenched immediately after adding the NADPH.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge at ~3000 rpm for 10 minutes to pellet the precipitated protein.[14]

    • Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[20][21] The rate of disappearance is determined by plotting the natural log of the percent remaining versus time. The slope of this line gives the rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Protocol: Metabolite Identification in Human Liver S9 Fraction

Objective: To identify the major metabolites formed from (4-Ethoxy-3-methoxyphenyl)methanamine.

Causality: The S9 fraction is used because it contains both microsomal and cytosolic enzymes.[22] We supplement with a full panel of cofactors to enable both Phase I and Phase II reactions, providing a comprehensive metabolite profile.

Materials:

  • Pooled Human Liver S9 Fraction

  • Test Article

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Cofactor Mix: NADPH, UDPGA, PAPS, and Alamethicin (a pore-forming agent to improve UGT activity in microsomes within the S9).[14]

  • Acetonitrile with internal standard

Methodology:

  • Preparation:

    • Prepare S9 fraction at a final concentration of 1 mg/mL in buffer.

    • Prepare the test article to a final concentration of 10 µM (a higher concentration than stability assays is often used to facilitate detection of minor metabolites).

  • Incubation:

    • Combine the S9 fraction, test article, and a comprehensive cofactor mix in an incubation tube.

    • Controls: Run parallel incubations:

      • Without cofactors (to check for non-enzymatic degradation).

      • With heat-inactivated S9 fraction (to check for enzymatic contribution).

    • Incubate at 37°C for a fixed time, typically 60-120 minutes.

  • Termination and Processing:

    • Terminate the reaction with 2-3 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet protein and transfer the supernatant for analysis.

  • Analysis:

    • Analyze samples using high-resolution LC-MS/MS.[23][24]

    • Metabolite identification is performed by comparing the full scan mass spectra of the T=60 sample to the T=0 control. Potential metabolites are identified by their characteristic mass shifts from the parent compound (e.g., +16 for hydroxylation, -14 for O-demethylation, -28 for O-deethylation, +176 for glucuronidation).

    • The structure of the metabolites is further elucidated using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns.[24]

Protocol: CYP and MAO Reaction Phenotyping

Objective: To determine which specific enzyme families (CYPs and MAOs) are primarily responsible for the metabolism.

Trustworthiness: This is achieved by using two complementary methods: recombinant enzymes and chemical inhibition, providing a self-validating system.

Method 1: Recombinant Enzymes

  • Incubate the test article separately with a panel of individual human recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and MAO-A and MAO-B.

  • The rate of metabolism by each individual enzyme is measured. The enzymes showing the highest activity are identified as the primary contributors.

Method 2: Chemical Inhibition in HLM or S9

  • Incubate the test article in pooled HLM (for CYPs) or S9 (for MAOs) in the presence and absence of selective inhibitors for each enzyme.[25]

  • A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to that enzyme's involvement.[25]

Target Enzyme Selective Inhibitor Typical Conc.
CYP1A2 Furafylline10 µM
CYP2C9 Sulfaphenazole10 µM
CYP2C19 Ticlopidine1 µM
CYP2D6 Quinidine1 µM
CYP3A4 Ketoconazole1 µM
MAO-A Clorgyline1 µM
MAO-B Selegiline1 µM

Table based on information from[25]

Phenotyping box box Start Parent Compound Metabolized? Recombinant Test with Recombinant CYP & MAO Isoforms Start->Recombinant Inhibition Test with Selective Inhibitors in HLM / S9 Fraction Start->Inhibition Result_Recomb Identify Enzymes with Highest Turnover Recombinant->Result_Recomb Result_Inhib Identify Inhibitors Causing >50% Reduction in Metabolism Inhibition->Result_Inhib Conclusion Conclude Major Metabolizing Enzymes Result_Recomb->Conclusion Result_Inhib->Conclusion

Caption: Decision logic for reaction phenotyping experiments.

Conclusion: Synthesizing Data for a Predictive Profile

By systematically applying the described workflows, researchers can build a comprehensive in vitro metabolic profile for (4-Ethoxy-3-methoxyphenyl)methanamine or any derivative thereof. The data from metabolic stability assays provide a quantitative measure of intrinsic clearance, a key parameter for predicting in vivo hepatic clearance. The metabolite identification and reaction phenotyping studies reveal the specific biotransformation pathways and the enzymes responsible. This collective knowledge is indispensable for guiding medicinal chemistry efforts to modulate metabolic properties, for anticipating potential drug-drug interactions, and for designing informed preclinical and clinical studies. This proactive, in-depth approach to metabolic characterization embodies the principles of modern, efficient drug development.

References

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  • Coutts, R. T., et al. (1973). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Biochemical Pharmacology. [Link]

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  • Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Corning Life Sciences. (2024). Leverage Permeabilized Hepatocytes for Difficult Drug Compounds in Metabolism Studies. [Link]

  • Rahman, M. A. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

  • White, G. F., et al. (1995). Bacterial Scission of Ether Bonds. Microbiological Reviews. [Link]

  • Stiborová, M., et al. (2011). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Xenobiotica. [Link]

  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. [Link]

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  • Kim, J., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. Molecules. [Link]

  • Naiman, K., et al. (2011). Identification of rat cytochromes P450 metabolizing N-(2-methoxyphenyl)hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology. [Link]

  • Kerns, E. H., & Di, L. (2003). Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Harsanyi, A., & Sandford, G. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Structures and Mechanism of the Monoamine Oxidase Family. Accounts of Chemical Research. [Link]

  • Shrestha, H. K., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics. [Link]

  • InSphero. (2024). Screening slowly metabolized compounds with hepatocyte spheroids. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Binda, C., et al. (2019). Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. Frontiers in Pharmacology. [Link]

  • Stiborová, M., et al. (2011). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed. [Link]

  • Kosheeka. (2024). Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. [Link]

  • Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Creative Bioarray. S9 Stability Assay. [Link]

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  • Chow, S. L., & Chow, R. (2010). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: N-Alkylation of (4-Ethoxy-3-methoxyphenyl)methanamine via Reductive Amination

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Benzylamines N-Alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Benzylamines

N-Alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Specifically, derivatives of (4-Ethoxy-3-methoxyphenyl)methanamine, a substituted vanillylamine, are of significant interest in medicinal chemistry. The strategic introduction of alkyl groups onto the nitrogen atom can profoundly influence the molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile.

This document provides a comprehensive, field-proven protocol for the N-alkylation of (4-Ethoxy-3-methoxyphenyl)methanamine using the highly efficient and versatile method of reductive amination.[1] This one-pot procedure is favored for its broad substrate scope and operational simplicity.[1]

Mechanistic Underpinnings: The "Why" Behind the Protocol

Direct alkylation of primary amines with alkyl halides is often problematic, leading to multiple alkylations due to the increasing nucleophilicity of the secondary and tertiary amine products.[2][3] Reductive amination circumvents this issue by converting the primary amine into an imine intermediate through reaction with an aldehyde or ketone. This imine is then reduced in situ to the desired secondary amine.[4]

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical.[5] It is a mild and selective reagent that readily reduces the protonated imine intermediate but is slow to react with the starting carbonyl compound, thereby preventing the formation of unwanted alcohol byproducts.[5][6] This selectivity allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present simultaneously.[6] Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with the water-sensitive nature of NaBH(OAc)₃.[7][8]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of (4-Ethoxy-3-methoxyphenyl)methanamine with a representative aldehyde.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity (M)EquivalentsAmount
(4-Ethoxy-3-methoxyphenyl)methanamineC₁₀H₁₅NO₂181.23-1.0As required
Aldehyde (e.g., Isobutyraldehyde)C₄H₈O72.11-1.1As required
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94-1.5As required
Dichloromethane (DCM)CH₂Cl₂84.93--To volume
Saturated Sodium BicarbonateNaHCO₃84.01aq.-As required
Anhydrous Sodium SulfateNa₂SO₄142.04--As required
Ethyl AcetateC₄H₈O₂88.11--For extraction
BrineNaCl58.44aq.-As required
Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-Ethoxy-3-methoxyphenyl)methanamine (1.0 eq.) in dichloromethane (DCM).[1]

  • Imine Formation: To the stirred solution, add the aldehyde (1.0-1.2 eq.).[1] Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[1] An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[1]

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.[1] Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Visualizing the Workflow

Reductive_Amination_Workflow Experimental Workflow for N-Alkylation A 1. Dissolve Amine in DCM B 2. Add Aldehyde (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench with Sat. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM/EtOAc E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify via Flash Chromatography H->I J Pure N-Alkylated Product I->J

Caption: A streamlined workflow for the N-alkylation of (4-Ethoxy-3-methoxyphenyl)methanamine.

Reaction Mechanism Visualization

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_1 Imine Formation cluster_2 Reduction Amine R¹-NH₂ (Primary Amine) Imine [R¹-N=CHR²] (Imine Intermediate) Amine->Imine + Carbonyl Carbonyl O=CHR² (Aldehyde) Carbonyl->Imine Product R¹-NH-CH₂R² (Secondary Amine) Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination: imine formation followed by reduction.

Characterization and Data

Successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the introduced alkyl group. Shift in the signals of the protons adjacent to the nitrogen.
¹³C NMR Appearance of new signals for the carbons of the alkyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the N-alkylated product.
TLC A new spot with a different Rf value compared to the starting amine and aldehyde.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating may be applied if necessary.
Inactive reducing agent.Use a fresh bottle of NaBH(OAc)₃. Ensure it has been stored under anhydrous conditions.
Formation of alcohol byproduct Use of a non-selective reducing agent (e.g., NaBH₄).Use a milder, more selective reducing agent like NaBH(OAc)₃.[9]
Low yield after purification Product loss during work-up or chromatography.Ensure complete extraction from the aqueous layer. Optimize the solvent system for column chromatography.
Over-alkylation This is unlikely with reductive amination but could occur with direct alkylation methods.Reductive amination is the preferred method to avoid this.[4]

Safety Precautions

  • (4-Ethoxy-3-methoxyphenyl)methanamine and its derivatives may cause skin and eye irritation.[10]

  • Sodium triacetoxyborohydride is water-sensitive and should be handled in a dry environment.[8]

  • Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537–540. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). US6958418B2 - Process for preparing vanillylamine hydrochloride.
  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PMC. [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxyphenethylamine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, February 19). Synthesis of Vanillyl Acetamide, a capsaicin derivative. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

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  • Diva-Portal.org. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Preparative Synthesis of Vanillin and Vanillal Alkanoates. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ETH Zürich. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

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  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. [Link]

  • PubChem. (n.d.). 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Utilizing (4-Ethoxy-3-methoxyphenyl)methanamine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 4-Ethoxy-3-methoxyphenyl Moiety in PDE4 Inhibition Phosphodiesterase 4 (PDE4) is a critical enzyme family re...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Ethoxy-3-methoxyphenyl Moiety in PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in a multitude of cellular processes. In immune and inflammatory cells, elevated cAMP levels are associated with a dampened inflammatory response, making PDE4 a prime therapeutic target for a host of inflammatory diseases such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).

A significant breakthrough in the development of potent and selective PDE4 inhibitors has been the incorporation of a catechol-ether scaffold. This structural motif, particularly the 3,4-dialkoxyphenyl group, has been shown to be a cornerstone for achieving high-affinity binding within the active site of the PDE4 enzyme. The methoxy and ethoxy groups of the (4-Ethoxy-3-methoxyphenyl) moiety effectively occupy two hydrophobic sub-pockets (Q1 and Q2) within the enzyme's active site, contributing significantly to the inhibitor's potency. Furthermore, this specific substitution pattern is a key feature of the successful oral PDE4 inhibitor, Apremilast, underscoring its therapeutic relevance.

This document provides a comprehensive guide for the synthesis of PDE4 inhibitors, starting from the versatile building block, (4-Ethoxy-3-methoxyphenyl)methanamine. We will detail the synthetic route to this key amine and its subsequent elaboration into a phthalimide-based PDE4 inhibitor, analogous to Apremilast. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and strategic considerations at each step.

The PDE4-cAMP Signaling Pathway: A Target for Anti-inflammatory Intervention

Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and an increase in anti-inflammatory mediators (e.g., IL-10). The following diagram illustrates this crucial signaling cascade.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor (4-Ethoxy-3-methoxyphenyl) -based Inhibitor Inhibitor->PDE4 Inhibits pCREB p-CREB CREB->pCREB Gene_Expression Anti-inflammatory Gene Expression pCREB->Gene_Expression Promotes

Caption: PDE4 inhibition elevates cAMP levels, activating PKA and promoting anti-inflammatory gene expression.

Synthetic Workflow: A Two-Stage Approach to Phthalimide-Based PDE4 Inhibitors

The synthesis of a potent PDE4 inhibitor using (4-Ethoxy-3-methoxyphenyl)methanamine can be efficiently achieved in a two-part workflow. The first part focuses on the preparation of the key amine intermediate from a commercially available precursor. The second part details the construction of the final phthalimide-based inhibitor.

Synthetic_Workflow cluster_part1 PART 1: Synthesis of Key Amine Intermediate cluster_part2 PART 2: Synthesis of Phthalimide-Based Inhibitor A Isovanillin B 3-Ethoxy-4-methoxybenzaldehyde A->B Ethylation C (4-Ethoxy-3-methoxyphenyl)methanamine B->C Reductive Amination E Apremilast Analog C->E D 3-Acetamidophthalic Anhydride D->E Condensation

Caption: A two-part synthetic workflow for an Apremilast analog.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: (4-Ethoxy-3-methoxyphenyl)methanamine

This protocol first describes the synthesis of the aldehyde precursor followed by its conversion to the target primary amine.

Protocol 1.1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

This procedure is adapted from established methods for the ethylation of phenols.

  • Rationale: The phenolic hydroxyl group of isovanillin is deprotonated by a base to form a more nucleophilic phenoxide, which then undergoes a Williamson ether synthesis with an ethylating agent. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

  • Materials:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

    • Bromoethane or Diethyl sulfate

    • Tetrabutylammonium fluoride (optional, as phase-transfer catalyst)

    • Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium carbonate (1.5 eq.) in water.

    • Add isovanillin (1.0 eq.) and the phase-transfer catalyst (0.1 eq., if used) to the solution.

    • Add bromoethane (1.2 eq.) and stir the mixture vigorously.

    • Heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A solid product should precipitate.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from a minimal amount of hot ethanol to afford pure 3-ethoxy-4-methoxybenzaldehyde as a white to off-white crystalline solid. A typical yield is around 95%.

Protocol 1.2: Reductive Amination to (4-Ethoxy-3-methoxyphenyl)methanamine

This protocol employs a one-pot reductive amination procedure.

  • Rationale: The aldehyde reacts with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ by a hydride reducing agent to the corresponding primary amine. Sodium borohydride is a cost-effective and safe reducing agent suitable for this transformation. The reaction is typically carried out in an alcoholic solvent.

  • Materials:

    • 3-Ethoxy-4-methoxybenzaldehyde

    • Ammonium acetate or aqueous ammonia

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

    • Add ammonium acetate (10 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (4-Ethoxy-3-methoxyphenyl)methanamine as an oil, which can be used in the next step without further purification.

Part 2: Synthesis of a Phthalimide-Based PDE4 Inhibitor

This protocol describes the condensation of the synthesized amine with 3-acetamidophthalic anhydride to form an Apremilast analog.

Protocol 2.1: Condensation of (4-Ethoxy-3-methoxyphenyl)methanamine with 3-Acetamidophthalic Anhydride

This procedure is based on the synthesis of Apremilast and related phthalimide derivatives.

  • Rationale: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization with the loss of a water molecule to form the stable phthalimide ring system. Acetic acid can be used as a catalyst and solvent for this condensation.

  • Materials:

    • (4-Ethoxy-3-methoxyphenyl)methanamine

    • 3-Acetamidophthalic anhydride

    • Glacial acetic acid or a suitable solvent like toluene or tetrahydrofuran

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve (4-Ethoxy-3-methoxyphenyl)methanamine (1.0 eq.) and 3-acetamidophthalic anhydride (1.0 eq.) in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain the final Apremilast analog.

Structure-Activity Relationship (SAR) and Data Presentation

The 4-ethoxy-3-methoxyphenyl moiety is crucial for high-potency PDE4 inhibition. The following table presents the inhibitory concentrations (IC₅₀) of Apremilast and another prominent PDE4 inhibitor, Roflumilast, which also features a catechol-ether structure.

CompoundPDE4 (U937 cells) IC₅₀ (nM)PDE4A4 IC₅₀ (nM)PDE4B2 IC₅₀ (nM)PDE4C2 IC₅₀ (nM)PDE4D3 IC₅₀ (nM)
Apremilast 74 ± 3420 ± 349 ± 550 ± 330 ± 4
Roflumilast ~0.80.90.24.3N/A
Synthesized Analog Expected: 50-150Expected: 10-50Expected: 40-100Expected: 40-100Expected: 20-60

Data for Apremilast sourced from. Data for Roflumilast sourced from. Expected values for the synthesized analog are based on the structural similarity to Apremilast.

The data indicates that both Apremilast and Roflumilast are potent inhibitors of PDE4, with Roflumilast showing exceptionally high potency. The synthesized analog, being structurally very similar to Apremilast (differing by the absence of the methylsulfonyl ethyl side chain), is expected to exhibit comparable inhibitory activity.

Visualization of Key Structures

Method

A Robust and Validated HPLC Method for the Analysis of (4-Ethoxy-3-methoxyphenyl)methanamine

Introduction (4-Ethoxy-3-methoxyphenyl)methanamine is a primary amine of interest in pharmaceutical and chemical research due to its structural similarity to biologically active compounds like vanillylamine. Accurate and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Ethoxy-3-methoxyphenyl)methanamine is a primary amine of interest in pharmaceutical and chemical research due to its structural similarity to biologically active compounds like vanillylamine. Accurate and reliable quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies. This application note details the development and validation of a simple, robust, and accurate High-Performance Liquid Chromatography (HPLC) method for the analysis of (4-Ethoxy-3-methoxyphenyl)methanamine. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. These properties guide the selection of the stationary phase, mobile phase, and detection parameters.

PropertyValue/Predicted ValueRationale for HPLC Method Development
Molecular Formula C₁₀H₁₅NO₂Provides the basic identity of the compound.
Molecular Weight 181.23 g/mol Important for preparing standard solutions of known molarity.
Predicted XlogP 0.7Indicates that the compound is relatively polar. A reverse-phase HPLC method with a moderately polar stationary phase (like C8 or C18) and a polar mobile phase is a suitable starting point[1][2].
Predicted pKa (Strongest Basic) ~9.3 (estimated from vanillylamine)The primary amine group is basic. To ensure good peak shape and avoid peak tailing, the mobile phase pH should be controlled. A pH between 3 and 7 is generally recommended to keep the amine protonated and ensure consistent interaction with the stationary phase[3].
UV Absorbance (λmax) ~280 nm (estimated from vanillylamine and similar structures)The substituted benzene ring is expected to have a UV absorbance maximum around 280 nm, making UV detection a suitable and sensitive method[4][5].

HPLC Method Development Strategy

The strategy for developing this HPLC method is based on a systematic approach, starting with the selection of the column and mobile phase, followed by optimization of the chromatographic conditions to achieve a robust and reliable separation.

Initial Conditions and Rationale
  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) was chosen due to the polar nature of the analyte. RP-HPLC is a versatile and widely used technique for the separation of a broad range of compounds[6].

  • Stationary Phase: A C18 column is selected as the initial stationary phase. C18 columns provide a good balance of hydrophobicity for retaining moderately polar compounds[2].

  • Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer is a common and effective mobile phase for RP-HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate or acetate buffer at a pH of approximately 3.0 will be used to ensure the amine group is protonated, which generally leads to better peak shapes on silica-based columns.

  • Detection: UV detection at 280 nm is selected based on the expected absorbance of the substituted benzene ring.

Optimization of Chromatographic Conditions

The initial conditions will be optimized by systematically adjusting the following parameters:

  • Mobile Phase Composition: The ratio of acetonitrile to the aqueous buffer will be adjusted to achieve an optimal retention time (typically between 3 and 10 minutes).

  • Mobile Phase pH: The pH of the aqueous buffer will be fine-tuned to achieve the best peak symmetry and resolution from any potential impurities.

  • Column Temperature: The column temperature will be maintained at a constant value (e.g., 30 °C) to ensure reproducible retention times.

Detailed HPLC Protocol

This protocol provides a step-by-step guide for the analysis of (4-Ethoxy-3-methoxyphenyl)methanamine.

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • (4-Ethoxy-3-methoxyphenyl)methanamine reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase:

    • Aqueous Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid.

    • Organic Phase: Acetonitrile.

    • The final mobile phase composition will be determined during method optimization (e.g., Acetonitrile:Buffer (30:70 v/v)).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (4-Ethoxy-3-methoxyphenyl)methanamine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of (4-Ethoxy-3-methoxyphenyl)methanamine in the sample solutions from the calibration curve.

Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines[3].

Specificity

Specificity will be demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and a solution of the analyte. The chromatograms will be examined for any interfering peaks at the retention time of the analyte.

Linearity

Linearity will be assessed by analyzing a series of at least five concentrations of the analyte. The calibration curve will be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be calculated.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
Precision

Precision will be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day.

  • Intermediate Precision: The repeatability assay will be performed on a different day by a different analyst.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2%)

The system suitability parameters (e.g., tailing factor, theoretical plates) will be monitored to ensure they remain within acceptable limits.

Experimental Workflow and Data Analysis

The following diagrams illustrate the overall workflow for method development and sample analysis.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prep Standard Prep HPLC Injection HPLC Injection Standard Prep->HPLC Injection Sample Prep Sample Prep Sample Prep->HPLC Injection Mobile Phase Prep Mobile Phase Prep Mobile Phase Prep->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification MethodDevValidation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Method Validation Method Validation Method Optimization->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Figure 2: Logical flow of HPLC method development and validation.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of (4-Ethoxy-3-methoxyphenyl)methanamine. By leveraging the physicochemical properties of structurally similar compounds and adhering to ICH guidelines, a robust and reliable analytical method can be established. This method is suitable for use in research, development, and quality control environments, ensuring the accurate quantification of this important chemical entity.

References

  • (4-Ethoxy-3-methoxyphenyl)methanamine hydrochloride (C10H15NO2) - PubChemLite. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 3-Ethoxy-4-methoxyphenethylamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 4-Methoxybenzylamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound Vanillylamine (FDB028931). Retrieved January 23, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 23, 2026, from [Link]

  • ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved January 23, 2026, from [Link]

  • Piponski, M., et al. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION. ResearchGate. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC-mass spectrometry method for quantitative detection of neuroendocrine tumor markers: Vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved January 23, 2026, from [Link]

  • SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved January 23, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved January 23, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 23, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma. Retrieved January 23, 2026, from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks. Retrieved January 23, 2026, from [Link]

  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). DOx. Retrieved January 23, 2026, from [Link]

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Application

Application Note: A Robust GC-MS Method for the Identification and Quantification of Impurities in (4-Ethoxy-3-methoxyphenyl)methanamine

Introduction (4-Ethoxy-3-methoxyphenyl)methanamine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), requires stringent purity control to ensure the safety and efficacy of the fina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Ethoxy-3-methoxyphenyl)methanamine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), requires stringent purity control to ensure the safety and efficacy of the final drug product. The manufacturing process and subsequent storage can introduce various impurities, including residual starting materials, by-products, and degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical samples.[1][2] This application note details a comprehensive and validated GC-MS protocol for the analysis of potential impurities in (4-Ethoxy-3-methoxyphenyl)methanamine, designed to meet the rigorous standards of the pharmaceutical industry. The methodology presented herein provides a self-validating system for ensuring the quality and consistency of this critical pharmaceutical intermediate.

Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting potential impurities. (4-Ethoxy-3-methoxyphenyl)methanamine is typically synthesized from 3-ethoxy-4-methoxybenzaldehyde, which itself is often derived from isovanillin or ethyl vanillin.[3][4][5] The subsequent reductive amination introduces further reagents and potential side reactions.

Based on these synthetic pathways, potential impurities can be categorized as:

  • Starting Materials & Intermediates:

    • Isovanillin

    • 3-Ethoxy-4-methoxybenzaldehyde

    • Reagents from the amination step (e.g., ammonia, reducing agents)

  • By-products:

    • Over-alkylated or under-alkylated precursors[3]

    • Products of side reactions during amination, such as Schiff base intermediates[6][7]

  • Degradation Products:

    • Oxidation or hydrolysis products formed during storage or processing[8]

The structural similarity of many of these potential impurities to the main component necessitates a highly selective analytical method.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide a robust and reliable method for impurity profiling. The causality behind each experimental choice is explained to ensure adaptability and troubleshooting.

Materials and Reagents
  • (4-Ethoxy-3-methoxyphenyl)methanamine: Reference standard and test samples.

  • Solvents: GC-grade methanol, dichloromethane (DCM), and pyridine. All solvents should be of the highest purity to avoid introducing extraneous peaks.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Derivatization is crucial for improving the volatility and chromatographic behavior of the polar amine and potential phenolic impurities.

  • Internal Standard (IS): A structurally similar compound with no potential to be an impurity, such as 1-(4-methoxyphenyl)methanamine, should be chosen. The IS is critical for accurate quantification.

Sample Preparation: Ensuring Representative Analysis

A meticulous sample preparation procedure is fundamental to obtaining accurate and reproducible results.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of (4-Ethoxy-3-methoxyphenyl)methanamine reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This serves as the stock solution.

    • Prepare a working standard by diluting the stock solution to a final concentration of approximately 100 µg/mL in methanol.

    • Prepare a separate stock solution of the internal standard in methanol (e.g., 1 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (4-Ethoxy-3-methoxyphenyl)methanamine test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution to a 2 mL autosampler vial.

    • Add 10 µL of the internal standard solution.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Cool to room temperature before placing in the GC autosampler.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Standard dissolve Dissolve in Methanol weigh_sample->dissolve aliquot Take Aliquot dissolve->aliquot add_is Add Internal Standard aliquot->add_is add_reagents Add Pyridine & BSTFA/TMCS add_is->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to RT heat->cool injection GC Injection cool->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection peak_integration Peak Integration detection->peak_integration library_search Library Search & Mass Spectral Interpretation peak_integration->library_search quantification Quantification peak_integration->quantification

Caption: A streamlined workflow for the GC-MS analysis of impurities.

GC-MS Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of potential impurities.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of analytes.
Inlet Temperature 280°CEnsures efficient vaporization of the derivatized analytes.
Injection Mode Split (20:1)Prevents column overloading with the main component.
Injection Volume 1 µLStandard volume for good sensitivity and peak shape.
Carrier Gas HeliumInert carrier gas with optimal flow characteristics.
Flow Rate 1.2 mL/min (Constant Flow)Maintains consistent separation performance.
Oven Program Initial temp: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A well-defined temperature ramp allows for the separation of compounds with varying volatilities.
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230°COptimizes ionization efficiency.
Quadrupole Temp 150°CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra and enabling library matching.
Scan Range m/z 40-550Covers the expected mass range of the derivatized parent compound and potential impurities.
Data Analysis and Quantification
  • Identification:

    • Initial identification of unknown peaks is performed by comparing the acquired mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).

    • Confirmation of identity should be done by analyzing commercially available reference standards of the suspected impurities under the same conditions.

    • Manual interpretation of the mass spectra is crucial, especially for novel impurities.

  • Quantification:

    • Quantification is performed using the internal standard method. The response factor of each impurity relative to the internal standard is calculated.

    • The concentration of each impurity is calculated using the following formula:

    Concentration of Impurity = (Area of Impurity / Area of IS) * (Concentration of IS / Response Factor) * Dilution Factor

Method Validation: A Trustworthy System

To ensure the reliability of the analytical method, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[9][10]

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention times of the analyte and known impurities.
Linearity Analyze a series of solutions with increasing concentrations of the main component and known impurities (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.99 for all components.
Accuracy Perform recovery studies by spiking known amounts of impurities into the sample matrix at different concentration levels (e.g., 80%, 100%, 120%).Recovery should be within 80-120% for each impurity.
Precision (Repeatability & Intermediate) Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts/instruments (intermediate precision).Relative Standard Deviation (RSD) ≤ 15% for impurity levels.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio method (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the linearity curve.The LOQ should be at or below the reporting threshold for impurities.
Robustness Deliberately vary critical method parameters (e.g., oven temperature ramp rate, flow rate, inlet temperature) and assess the impact on the results.The method should remain reliable under small, deliberate variations.

Logical Relationship of Method Validation

validation_logic cluster_core Core Method Performance cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD->LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interdependence of validation parameters for a robust analytical method.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable protocol for the identification and quantification of impurities in (4-Ethoxy-3-methoxyphenyl)methanamine. By understanding the potential impurities based on the synthetic route and employing a systematic, validated analytical approach, researchers and quality control professionals can ensure the purity and safety of this important pharmaceutical intermediate. The principles and methodologies described herein are grounded in established scientific practices and regulatory expectations, providing a comprehensive framework for impurity analysis.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • GC/MS Identification of Impurities | Medistri SA. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Comparative analysis of the chemical profiles of 3,4-methylenedioxymethamphetamine based on comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS) - PubMed. Available at: [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Vanillin | C8H8O3 - PubChem. Available at: [Link]

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - eScholarship. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. Available at: [Link]

  • Vanillin-impurities - Pharmaffiliates. Available at: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available at: [Link]

  • Vanillin-derived amines for bio-based thermosets - Green Chemistry (RSC Publishing). Available at: [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH. Available at: [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. - Semantic Scholar. Available at: [Link]

  • ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives - USP-NF. Available at: [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. Available at: [Link]

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as - Der Pharma Chemica. Available at: [Link]

  • Top: Reaction of secondary amines with vanillin yielding to... - ResearchGate. Available at: [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem. Available at: [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health - Labcompare. Available at: [Link]

  • Improved process for the preparation of (4S)­4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons. Available at: [Link]

  • Vanillin - Wikipedia. Available at: [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS - ResearchGate. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. Available at: [Link]

  • 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine - PubChem. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Synthesizing Derivatives from (4-Ethoxy-3-methoxyphenyl)methanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of derivatives using (4-ethoxy-3-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of derivatives using (4-ethoxy-3-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of amide, secondary amine, and tertiary amine derivatives from this versatile primary amine. Our goal is to provide you with field-proven insights and robust protocols to optimize your reaction conditions, improve yields, and simplify purification processes.

General FAQs and Best Practices

This section addresses overarching questions that apply to most synthetic routes involving (4-ethoxy-3-methoxyphenyl)methanamine.

Q1: How should I handle and store the (4-ethoxy-3-methoxyphenyl)methanamine starting material?

A1: (4-Ethoxy-3-methoxyphenyl)methanamine, like many primary amines, can be susceptible to degradation.

  • Purity Check: Before use, verify the purity of the amine by NMR or GC-MS. Impurities can interfere with the reaction. The starting material is often synthesized from 3-ethoxy-4-methoxybenzaldehyde, which itself is derived from isovanillin.[1] Ensuring the purity of these precursors is also crucial.

  • Storage: Store the amine under an inert atmosphere (nitrogen or argon) in a cool, dark place. Amines can react with atmospheric carbon dioxide to form carbamates. While there isn't extensive stability data for this specific amine, related compounds like 4-methoxybenzylamine are handled with care to ensure quality over time.[2]

  • Appearance: It should be a clear, colorless to pale yellow liquid or solid. A significant darkening in color may indicate oxidation or impurity formation, which could affect reactivity.

Q2: What are the best practices for monitoring reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.

  • Staining: The starting amine and many of its derivatives are UV-active due to the aromatic ring. However, for better visualization, especially for faint spots, use a potassium permanganate (KMnO₄) stain or a ninhydrin stain. Ninhydrin is particularly useful as it specifically stains primary and secondary amines, allowing you to track the consumption of the starting material and the formation of a secondary amine product.

  • Mobile Phase: A typical mobile phase for these compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. For more polar products, adding a small amount of methanol or triethylamine (the latter helps to reduce tailing of basic amine spots) can be beneficial.

  • Interpretation: A successful reaction will show the gradual disappearance of the starting amine spot and the appearance of a new, typically less polar (higher Rf), product spot. The presence of multiple new spots indicates the formation of side products.

Troubleshooting Guide 1: Amide Bond Formation

Amide coupling is a cornerstone reaction for generating novel compounds.[3] However, even this robust reaction can present challenges, particularly with electron-rich amines like (4-ethoxy-3-methoxyphenyl)methanamine.

Q1: My amide coupling reaction is sluggish or fails to go to completion. What are the primary causes and how can I fix it?

A1: This is a common issue that often points to problems with reagent choice or reaction conditions.

  • Insufficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), the formation of the active O-acylisourea intermediate can be slow or inefficient.[3]

    • Solution: Introduce an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives trap the active intermediate to form a more stable and highly reactive activated ester, which then readily reacts with the amine. A combination of EDC, HOBt, and a base like DIPEA (N,N-diisopropylethylamine) is a powerful system for coupling even unreactive amines.[4]

  • Steric Hindrance: If your carboxylic acid is sterically bulky near the carboxyl group, the approach of the amine can be hindered.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor by TLC to ensure the product is not degrading at higher temperatures. In some cases, switching to a more potent coupling reagent like HATU or HBTU may be necessary.

  • Incorrect Stoichiometry or Base: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine. The use of a non-nucleophilic base like DIPEA or triethylamine (TEA) is crucial to neutralize any acid salts (e.g., EDC hydrochloride) and to facilitate the reaction.

  • Solvent Choice: The reaction should be performed in an appropriate aprotic solvent.

    • Recommended Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are excellent choices. DMF is particularly good at dissolving all components and can facilitate reactions with less soluble starting materials.[5]

Workflow: Troubleshooting Amide Coupling

Below is a decision-making workflow to diagnose and solve common issues in amide bond formation.

Amide_Troubleshooting start Amide Reaction Stalled (Low Conversion by TLC) check_activation Are you using an activator (e.g., EDC, DCC)? start->check_activation add_additive Add HOBt or HOAt (0.1-1.0 eq) to improve active ester formation. check_activation->add_additive Yes check_sterics Is the carboxylic acid sterically hindered? check_activation->check_sterics No add_additive->check_sterics increase_temp Increase temperature to 40-60 °C and extend reaction time. check_sterics->increase_temp Yes check_reagents Review stoichiometry and base. (Acid: 1.1 eq, EDC: 1.2 eq, Base: 2.0 eq) check_sterics->check_reagents No increase_temp->check_reagents adjust_reagents Correct stoichiometry and ensure a non-nucleophilic base (DIPEA) is used. check_reagents->adjust_reagents Incorrect check_solvent Is the solvent appropriate and dry? (DCM, DMF, ACN) check_reagents->check_solvent Correct adjust_reagents->check_solvent change_solvent Switch to DMF for solubility. Ensure anhydrous conditions. check_solvent->change_solvent No/Unsure

Caption: Troubleshooting workflow for stalled amide coupling reactions.

Q2: My purification is complicated by urea byproducts and unreacted starting materials. What's a better way to purify my amide product?

A2: Purification is a critical step. The choice of coupling reagent and workup procedure can make a significant difference.

  • Urea Byproduct: If you are using DCC, the dicyclohexylurea byproduct is often insoluble in DCM and can be removed by filtration. However, if using the more common EDC, the corresponding urea is water-soluble.

    • Workup Protocol: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl or 5% citric acid solution) to remove unreacted amine and basic additives, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Product Solubility: Some vanillyl amides can have moderate water solubility, especially if the acyl chain is short, which can lead to low yields during extraction.[6]

    • Solution: If you suspect product loss to the aqueous layer, re-extract the combined aqueous layers multiple times with your organic solvent. Using brine for the final wash helps to "salt out" the organic product from the aqueous phase. For highly polar products, column chromatography is often unavoidable.

Data Summary: Amide Coupling Reagents
Reagent SystemSolventTemperatureKey AdvantagesCommon Issues
EDC / HOBt / DIPEA DCM, DMF0 °C to RTHigh efficiency, water-soluble urea byproduct.[4]Can be slow with hindered substrates.
DCC / DMAP DCM0 °C to RTEffective for ester and amide formation.Insoluble urea byproduct can complicate filtration; potential for racemization.[3]
HATU / DIPEA DMFRTVery powerful, fast reactions, good for hindered substrates.Expensive; purification can be challenging.
SOCl₂ or (COCl)₂ DCM, THF0 °C to RTForms highly reactive acid chloride.Harsh conditions, not suitable for sensitive substrates, generates HCl.
Methoxysilanes Solvent-Free80-120 °C"Green" method, no additives needed.[7]Requires higher temperatures.

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a powerful method for synthesizing secondary amines by reacting an aldehyde or ketone with an amine to form an imine, which is then reduced in situ.[8]

Q1: My reductive amination is incomplete, and I always have residual imine impurity in my final product. What can I do?

A1: This is a very common problem in reductive amination and usually stems from the reduction step being inefficient or the imine being particularly stable.[9]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde if not managed carefully.[8] More selective reducing agents are preferred.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). It works best in acidic conditions and in non-protic solvents like DCM or dichloroethane (DCE).

    • Sodium cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the iminium ion over the aldehyde.[8] It is typically used in protic solvents like methanol or ethanol, often with a catalytic amount of acetic acid to facilitate imine formation and protonation.

  • Reaction pH: Imine formation is catalyzed by mild acid (pH ~4-6). If the conditions are too acidic, the amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.

    • Solution: When using NaBH(OAc)₃, the reaction is self-buffering. When using NaBH₃CN or NaBH₄ in methanol, add 1-5% glacial acetic acid to the reaction mixture to maintain an optimal pH for imine formation.

  • Driving Imine Formation: The formation of the imine is an equilibrium process that releases water.

    • Solution: Adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards the imine, ensuring it is available for reduction. Alternatively, performing the reaction in a setup with a Dean-Stark trap can remove water azeotropically, though this is more common for less reactive ketones.[10]

Q2: The reaction is messy, and I'm getting multiple products. How can I improve selectivity?

A2: Side reactions can include the reduction of the aldehyde to an alcohol or the formation of a tertiary amine via over-alkylation of the desired secondary amine product.

  • One-Pot vs. Two-Step: For tricky substrates, a two-step approach can offer more control. First, form the imine by stirring the aldehyde and amine together (with a catalytic amount of acid and perhaps a dehydrating agent) until TLC shows complete conversion. Then, add the reducing agent. This prevents the reducing agent from reacting with the starting aldehyde.[9]

  • Control Over-Alkylation: The secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: Use a 1:1 stoichiometry of the amine and aldehyde. Slowly adding the reducing agent can also help, as it reduces the imine as it's formed, keeping the concentration of the secondary amine product low.

Workflow: Optimizing Reductive Amination

This workflow guides the optimization process for clean and complete reductive amination.

Reductive_Amination_Optimization start Incomplete Reaction or Side Products (Imine, Alcohol) check_reductant Which reducing agent are you using? start->check_reductant use_nabhoac3 Switch to NaBH(OAc)₃ in DCM/DCE. It's selective and efficient. check_reductant->use_nabhoac3 NaBH₄ use_nabh3cn Switch to NaBH₃CN with cat. AcOH in MeOH. Good selectivity. check_reductant->use_nabh3cn Other/None check_ph Is the pH controlled? (Imine formation needs pH 4-6) use_nabhoac3->check_ph use_nabh3cn->check_ph add_acid Add catalytic AcOH (1-5% v/v) to facilitate imine formation. check_ph->add_acid No check_water Are you removing water? check_ph->check_water Yes add_acid->check_water add_drying Add molecular sieves or MgSO₄ to drive imine formation. check_water->add_drying No

Caption: Optimization workflow for reductive amination reactions.

Data Summary: Reducing Agents for Reductive Amination
Reducing AgentTypical SolventAdditive(s)Key AdvantagesDisadvantages
NaBH(OAc)₃ DCM, DCE, THFNone (or cat. AcOH)Highly selective, mild, one-pot procedure is common.[8]Moisture sensitive, can be slower.
NaBH₃CN MeOH, EtOHCatalytic AcOHSelective for iminium ions, works well in protic solvents.[8]Highly toxic (cyanide), requires careful handling and quenching.
NaBH₄ MeOH, EtOHAcetic AcidInexpensive, readily available.Can reduce aldehydes/ketones, less selective, requires careful addition.[11]
H₂ / Catalyst EtOH, MeOH, EtOAcPd/C, PtO₂"Green" method, high yielding.Requires specialized hydrogenation equipment, may reduce other functional groups.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and (4-ethoxy-3-methoxyphenyl)methanamine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) followed by the slow, portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Workup: Dilute the reaction mixture with DCM. Wash with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for One-Pot Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and (4-ethoxy-3-methoxyphenyl)methanamine (1.0-1.1 eq).

  • Dissolve the components in anhydrous DCM or DCE (approx. 0.2 M).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq) and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC until the starting materials and intermediate imine are consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Matos Beja, A., et al. (1997). Acta Crystallographica Section C: Crystal Structure Communications, C53, 1123-1125.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis of Vanillyl Acetamide, a capsaicin derivative. (2013). Sciencemadness Discussion Board. Available at: [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). Chemistry – A European Journal. Available at: [Link]

  • PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4- METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. (2013). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells. (2017). ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methoxyphenyl Derivatives

Introduction: The Significance of Methoxyphenyl Scaffolds and Spectroscopic Analysis Methoxyphenyl derivatives are fundamental structural motifs present in a vast array of biologically active compounds, from pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methoxyphenyl Scaffolds and Spectroscopic Analysis

Methoxyphenyl derivatives are fundamental structural motifs present in a vast array of biologically active compounds, from pharmaceuticals to natural products.[1] Their unique electronic properties, conferred by the electron-donating methoxy group, play a crucial role in molecular interactions, influencing everything from drug-receptor binding to the photophysical behavior of materials.[1][2] Consequently, the precise and unambiguous characterization of these molecules is a cornerstone of drug discovery, process chemistry, and materials science.

The positional isomerism of the methoxy group on the phenyl ring (ortho, meta, or para) can drastically alter a compound's pharmacological and metabolic properties.[2] This guide provides a comprehensive comparison of how these isomeric differences manifest across four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). As a self-validating framework, this document not only presents comparative data but also explains the underlying principles and provides robust experimental protocols, empowering researchers to confidently characterize methoxyphenyl derivatives.

General Experimental and Analytical Workflow

A systematic approach is critical for the reliable spectroscopic analysis of any compound. The following workflow represents a best-practice model for the characterization of methoxyphenyl derivatives, ensuring data integrity and facilitating cross-technique correlation.

Spectroscopic_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Processing & Analysis cluster_interp Phase 4: Structural Elucidation Prep Sample Acquisition & Purity Verification (e.g., LC-MS) Sol_NMR Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) + Add TMS Sol_UV Prepare Dilute Solution in UV-transparent Solvent (e.g., EtOH, Hexane) Prep_IR Prepare Sample (Neat Liquid Film, KBr Pellet, or Solution) Prep_MS Prepare for Introduction (Dilute Solution or Direct Sample) NMR_Acq NMR Spectrometer: Acquire 1D (1H, 13C) & Optional 2D (COSY, HSQC) Spectra Sol_NMR->NMR_Acq UV_Acq UV-Vis Spectrophotometer: Acquire Absorption Spectrum Sol_UV->UV_Acq IR_Acq FTIR Spectrometer: Acquire Transmittance/ Absorbance Spectrum Prep_IR->IR_Acq MS_Acq Mass Spectrometer: Acquire Mass Spectrum (e.g., EI, ESI) Prep_MS->MS_Acq NMR_Proc Process NMR Data: Referencing, Phasing, Integration, Peak Picking NMR_Acq->NMR_Proc UV_Proc Analyze UV-Vis Data: Identify λmax UV_Acq->UV_Proc IR_Proc Analyze IR Data: Identify Key Functional Group Frequencies IR_Acq->IR_Proc MS_Proc Analyze MS Data: Identify Molecular Ion & Key Fragment Ions MS_Acq->MS_Proc Compare Correlate Data from all Techniques NMR_Proc->Compare UV_Proc->Compare IR_Proc->Compare MS_Proc->Compare Structure Confirm/Elucidate Structure & Positional Isomerism Compare->Structure Fragmentation_Pathway Anisole Anisole (M⁺·) m/z = 108 Loss_CH3 [M - CH₃]⁺ m/z = 93 Anisole->Loss_CH3 - ·CH₃ Loss_CH2O [M - CH₂O]⁺· m/z = 78 Anisole->Loss_CH2O - CH₂O Loss_CO [M - CH₃ - CO]⁺ m/z = 65 Loss_CH3->Loss_CO - CO

Caption: Common fragmentation pathways for anisole (methoxybenzene) in EI-MS.

Comparative Data: Key Fragments of Dimethoxybenzene Isomers

The mass spectra of the dimethoxybenzene isomers are very similar, often making them difficult to distinguish by MS alone without chromatographic separation. [3]

Isomer Molecular Ion (M⁺·) m/z Key Fragment m/z (Proposed Loss)

| Dimethoxybenzenes (o, m, p) | 138 | 123 (-CH₃), 108 (-2CH₃ or -CH₂O), 95 (-CH₃, -CO), 77 (-OCH₃, -CO) |

Data compiled from various sources.[4]

Self-Validating Protocol for MS Data Acquisition (GC-MS)

This protocol assumes the use of Gas Chromatography-Mass Spectrometry (GC-MS) with EI, which is ideal for volatile, thermally stable compounds like many methoxyphenyl derivatives.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method Development: Select a suitable GC column (e.g., a non-polar DB-5ms). Develop a temperature program that effectively separates the analyte from the solvent and any impurities. The injector temperature should be high enough to ensure complete vaporization without causing thermal degradation.

    • Causality: The GC step is critical. By separating isomers based on their boiling points and column interactions before they enter the mass spectrometer, it allows for the acquisition of a clean mass spectrum for each individual isomer.

  • MS Setup: Tune the mass spectrometer using a known calibration standard (e.g., PFTBA) to ensure mass accuracy. Set the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-400).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The instrument will automatically acquire mass spectra across the entire chromatogram.

  • Data Analysis: Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak. Identify the molecular ion and analyze the major fragment ions to confirm the fragmentation pattern. Compare the retention time and mass spectrum to a known reference standard for definitive identification.

Conclusion

The characterization of methoxyphenyl derivatives is a multi-faceted task where no single technique provides a complete picture. Instead, the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry offers a robust and self-validating approach.

  • NMR provides the definitive structural backbone, revealing the precise proton and carbon environments that are highly sensitive to the methoxy group's position.

  • IR quickly confirms the presence of key functional groups (aryl ether) and offers a reliable method to distinguish isomers based on their fingerprint region.

  • UV-Vis elucidates the electronic properties, showing predictable shifts in absorption maxima that correlate with the resonance effects of the isomers.

  • Mass Spectrometry confirms the molecular weight and provides structural clues through fragmentation, which, when combined with chromatography, becomes a powerful tool for isomer identification.

By understanding the principles behind each technique and the specific influence of the methoxy group, researchers can leverage this complementary data to characterize methoxyphenyl derivatives with the highest degree of scientific confidence.

References

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Retrieved from MDPI. [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from ACS Publications. [Link]

  • American Chemical Society. (n.d.). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. Retrieved from ACS Publications. [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from University of Pretoria Repository. [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of the UV–Vis absorption spectra of C4-para-, meta-, and ortho-methoxyphenyl substituted polyhydroquinolines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from ResearchGate. [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from NCBI. [Link]

  • ResearchGate. (2016). Can UV absorption band of methoxy group appear before C=C group?. Retrieved from ResearchGate. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from Doc Brown's Chemistry. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from Bartleby.com. [Link]

  • ResearchGate. (n.d.). U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2 SO 4 aqueous solution. Retrieved from ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from Chemistry Stack Exchange. [Link]

  • University of California, Davis. (n.d.). Introduction to 1H-NMR Spectroscopy. Retrieved from UC Davis Chem 344. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. Retrieved from NIST Chemistry WebBook. [Link]

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Comparative

A Comparative Guide to Validating the Inhibitory Effect of (4-Ethoxy-3-methoxyphenyl)methanamine Derivatives on Phosphodiesterase 4 (PDE4)

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development for inflammatory diseases, Phosphodiesterase 4 (PDE4) has emerged as a critical target.[1][2][3] This enzyme's p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for inflammatory diseases, Phosphodiesterase 4 (PDE4) has emerged as a critical target.[1][2][3] This enzyme's primary role in hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells, positions it as a gatekeeper of the inflammatory response.[3][4] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of a cascade of pro-inflammatory mediators.[4][5][6] This guide provides a comprehensive framework for validating and comparing novel (4-Ethoxy-3-methoxyphenyl)methanamine derivatives against established PDE4 inhibitors, ensuring scientific rigor and yielding reliable, reproducible data.

The (4-Ethoxy-3-methoxyphenyl) moiety is a common substructure in a number of known PDE4 inhibitors.[7][8] This structural motif is key for interaction with the enzyme's active site. This guide will delve into the methodologies required to rigorously assess the inhibitory potential of new derivatives based on this scaffold.

The Central Role of PDE4 in Inflammatory Signaling

PDE4 is the predominant PDE isozyme in most immune and inflammatory cells, including T-cells, macrophages, neutrophils, and eosinophils.[3] Its inhibition effectively dampens the inflammatory cascade by modulating the expression of various cytokines and other pro-inflammatory molecules.[2][9] This makes PDE4 a highly attractive target for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[1][2][3]

Below is a diagram illustrating the PDE4 signaling pathway and the impact of its inhibition.

PDE4_Signaling cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α, ILs) cAMP->Inflammation Suppresses AMP AMP PDE4->AMP Hydrolyzes cAMP to PKA_active PKA (Active) PKA->PKA_active Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Promotes Inhibitor (4-Ethoxy-3-methoxyphenyl) methanamine derivative Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

Benchmarking Against the Gold Standards: Roflumilast and Rolipram

Any novel PDE4 inhibitor must be benchmarked against established drugs to ascertain its relative potency and potential advantages. Roflumilast and Rolipram are the quintessential comparators in this field.

  • Rolipram: A first-generation PDE4 inhibitor, it was one of the earliest selective inhibitors to be extensively studied.[2] While potent, its clinical use has been hampered by a narrow therapeutic window and significant side effects like nausea and vomiting.[2]

  • Roflumilast: A second-generation inhibitor, Roflumilast is approved for the treatment of severe COPD.[2] It exhibits greater potency than Rolipram and a somewhat improved side-effect profile, though gastrointestinal issues can still occur.[2] Roflumilast is approximately 10-fold more potent than rolipram.[10][11]

A direct comparison of IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%) is the primary metric for evaluating the potency of new derivatives against these standards.

InhibitorTargetTypical IC50 RangeKey Characteristics
Rolipram PDE4100-1000 nMFirst-generation, CNS side effects.
Roflumilast PDE41-10 nMSecond-generation, approved for COPD.[2]
(4-Ethoxy-3-methoxyphenyl)methanamine derivatives PDE4To be determinedNovel compounds for evaluation.

Experimental Validation: A Step-by-Step Guide

To validate the inhibitory effect of (4-Ethoxy-3-methoxyphenyl)methanamine derivatives on PDE4, a series of robust and reproducible in vitro assays are essential. The following protocols outline the key steps for accurate assessment.

Workflow for PDE4 Inhibition Assay

Caption: Experimental workflow for validating PDE4 inhibitors.

LANCE® Ultra cAMP Assay (Time-Resolved Fluorescence Resonance Energy Transfer)

This assay is a highly sensitive, homogeneous immunoassay for the detection of cAMP. It relies on the competition between a europium-labeled cAMP tracer and sample cAMP for binding to a specific antibody labeled with a fluorescent dye.[12]

Protocol:

  • Cell Culture and Stimulation:

    • Culture cells expressing the PDE4 subtype of interest (e.g., U937 cells for endogenous PDE4).

    • Harvest and resuspend cells in stimulation buffer.

    • Add the (4-Ethoxy-3-methoxyphenyl)methanamine derivative or control inhibitor (Roflumilast, Rolipram) at varying concentrations.

    • Incubate for a predetermined time (e.g., 30 minutes) to allow for PDE4 inhibition.[13]

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • cAMP Detection:

    • Lyse the cells and add the Eu-cAMP tracer and ULight™-anti-cAMP antibody.[14]

    • Incubate for 1 hour at room temperature to allow for antibody-cAMP binding.[13]

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader, measuring the emission at 665 nm.

    • A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP, indicating PDE4 inhibition.

IMAP® Fluorescence Polarization (FP) Assay

The IMAP assay is a non-radioactive, homogeneous method for measuring PDE activity. It utilizes the high-affinity binding of trivalent metal-containing nanoparticles to the phosphate group of AMP, the product of cAMP hydrolysis.

Protocol:

  • Enzyme Reaction:

    • In a microplate, combine the purified recombinant PDE4 enzyme, a fluorescently labeled cAMP substrate, and the (4-Ethoxy-3-methoxyphenyl)methanamine derivative or control inhibitor at various concentrations.

    • Incubate the reaction mixture for a specific duration (e.g., 40 minutes) at room temperature to allow for enzymatic activity.[15]

  • Detection:

    • Add the IMAP binding reagent containing the nanoparticles.

    • Incubate for at least one hour to allow the binding of the fluorescently labeled AMP product to the beads.[15]

  • Data Acquisition:

    • Measure the fluorescence polarization using a suitable plate reader.

    • An increase in fluorescence polarization indicates the formation of the enzyme product (AMP). A lower signal in the presence of the inhibitor signifies reduced PDE4 activity.

Data Analysis and Interpretation

For both assays, the raw data should be used to generate dose-response curves by plotting the inhibitor concentration against the assay signal. The IC50 values are then calculated from these curves using a non-linear regression analysis (e.g., four-parameter logistic fit).

A lower IC50 value indicates a more potent inhibitor. The IC50 values for the (4-Ethoxy-3-methoxyphenyl)methanamine derivatives should be directly compared to those of Roflumilast and Rolipram to determine their relative potency.

Concluding Remarks

The validation of novel PDE4 inhibitors requires a systematic and rigorous approach. By employing established and robust assay methodologies such as the LANCE Ultra cAMP and IMAP FP assays, and by benchmarking against well-characterized inhibitors like Roflumilast and Rolipram, researchers can confidently assess the therapeutic potential of new (4-Ethoxy-3-methoxyphenyl)methanamine derivatives. This structured approach ensures the generation of high-quality, comparable data, which is crucial for advancing promising candidates in the drug discovery pipeline for inflammatory diseases.

References

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. Available at: [Link]

  • What are the therapeutic candidates targeting PDE4? Patsnap Synapse. Available at: [Link]

  • PDE-4 Inhibitors. YouTube. Available at: [Link]

  • What are PDE4 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. Available at: [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC. Available at: [Link]

  • IC50 values of the active compounds against PDE4 | Download Table. ResearchGate. Available at: [Link]

  • PDE4-Mediated cAMP Signalling. PMC. Available at: [Link]

  • Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. Available at: [Link]

  • IMAP Assays, IMAP Technology - Enzyme. Molecular Devices. Available at: [Link]

  • 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. PubMed. Available at: [Link]

  • PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-{beta}1-stimulated fibroblasts. PubMed. Available at: [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Available at: [Link]

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  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Available at: [Link]

  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. PMC. Available at: [Link]

  • Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases. PNAS. Available at: [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • Comparison of IMAP Fluorescence Polarisation with Scintillation Proximity Assay. Molecular Devices. Available at: [Link]

  • Benzofuran based PDE4 inhibitors. PubMed. Available at: [Link]

  • PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-β1-stimulated fibroblasts. American Physiological Society Journal. Available at: [Link]

  • IMAP® FP PDE Evaluation Kit from Molecular Devices. Biocompare.com. Available at: [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available at: [Link]

  • The chemical structures of PDE4 inhibitors investigated in PD. Rolipram... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Molecular structures and (p)IC50 values for the PDE4 isoforms of... ResearchGate. Available at: [Link]

  • -PDE 4 inhibitor rolipram and roflumilast bound to PDE4 | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde. PMC. Available at: [Link]

  • A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases. PubMed. Available at: [Link]

  • PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. NIH. Available at: [Link]

  • Increasing the flexibility of the LANCE cAMP detection kit. PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

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